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  • Product: 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine
  • CAS: 72566-27-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine – Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of synthetic pharmaceutical chemistry, 1-(oxiran-2-ylmethyl)-4-phenylpiperazine (CAS: 72566-27-9) stands as a highly reactive, bifunctional intermediate. Characterized by a lipophilic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic pharmaceutical chemistry, 1-(oxiran-2-ylmethyl)-4-phenylpiperazine (CAS: 72566-27-9) stands as a highly reactive, bifunctional intermediate. Characterized by a lipophilic phenylpiperazine moiety and a highly strained terminal oxirane (epoxide) ring, this compound is the critical precursor in the synthesis of peripherally acting antitussive agents. Most notably, it is the direct upstream intermediate for dropropizine and its enantiopure derivative, levodropropizine (CAS: 99291-24-4).

This whitepaper provides an authoritative analysis of the compound's physicochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols designed for high-yield drug development workflows.

Molecular Architecture & Physicochemical Properties

The utility of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine stems from its dual reactivity. The tertiary amine nitrogen within the piperazine ring provides basicity and serves as an anchor for receptor affinity in biological systems. Conversely, the oxirane ring possesses approximately 27 kcal/mol of ring strain, making it highly susceptible to regioselective nucleophilic attack.

Table 1: Physicochemical Profile of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

PropertyValue / Description
IUPAC Name 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine
Common Synonyms 1-(2,3-Epoxypropyl)-4-phenylpiperazine; 1-(1-phenyl-4-piperazino)-2,3-epoxypropane
CAS Registry Number 72566-27-9
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Appearance White to off-white crystalline powder / viscous liquid
Key Structural Features Phenylpiperazine core + terminal oxirane (epoxide) ring
Downstream API Dropropizine / Levodropropizine (CAS: 99291-24-4)

Synthetic Pathways & Mechanistic Causality

The synthesis of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine typically follows a two-step, one-pot mechanism starting from 1-phenylpiperazine and an epoxide donor such as epichlorohydrin or glycidol.

  • Nucleophilic Addition: The secondary amine of 1-phenylpiperazine executes a nucleophilic attack on the terminal carbon of epichlorohydrin. This opens the epoxide ring, yielding a stable chlorohydrin intermediate.

  • Intramolecular Cyclization: Upon the introduction of a strong base (e.g., NaOH), the hydroxyl group of the chlorohydrin is deprotonated. The resulting alkoxide acts as an internal nucleophile, displacing the adjacent chloride ion via an Sₙ2 mechanism (Williamson-type ether synthesis) to regenerate a new, functionalized oxirane ring.

When enantiopure APIs are required (e.g., Levodropropizine), the synthesis utilizes chiral precursors like (R)-glycidol or (S)-glycidol to ensure the stereocenter is established correctly prior to the final hydrolytic ring-opening .

Pathway A 1-Phenylpiperazine C Chlorohydrin Intermediate A->C Addition B Epichlorohydrin (or Glycidol) B->C Ring Opening D 1-(Oxiran-2-ylmethyl)- 4-phenylpiperazine C->D Base (-HCl) E Dropropizine / Levodropropizine D->E Hydrolysis

Mechanistic pathway from 1-phenylpiperazine to dropropizine via the epoxide intermediate.

Experimental Protocols (Self-Validating Systems)

To ensure high purity and prevent premature degradation of the highly strained oxirane ring, experimental conditions must be rigorously controlled. The following protocols outline the causality behind each procedural step.

Table 2: Kinetic and Thermodynamic Reaction Parameters

Reaction PhaseTemp. RangeTimeCatalyst / ReagentExpected Yield
Chlorohydrin Formation < 30 °C1 - 2 hoursIsopropanol (Solvent)N/A (Intermediate)
Epoxide Cyclization 20 - 25 °C2 - 4 hoursAqueous NaOH80 - 85%
Hydrolytic Ring-Opening 40 - 60 °C12 - 20 hoursH₂O / Trace Base75 - 88%
Protocol 1: Synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine
  • Step 1: Controlled Nucleophilic Addition

    • Action: Dissolve 1-phenylpiperazine (1.0 eq) in isopropanol. Add epichlorohydrin (1.1 eq) dropwise while maintaining the reaction temperature strictly below 30 °C.

    • Causality: The nucleophilic attack on the epoxide is highly exothermic. Strict thermal control prevents runaway kinetics, minimizing the premature, uncontrolled opening of the newly formed epoxide or the dimerization of the piperazine derivative.

  • Step 2: Base-Promoted Cyclization

    • Action: Introduce a 20% w/v aqueous solution of NaOH (1.2 eq) to the reaction mixture and stir at room temperature.

    • Causality: The base deprotonates the hydroxyl group of the intermediate. The resulting alkoxide executes a stereospecific intramolecular Sₙ2 attack, displacing the chloride ion to form the strained oxirane ring.

  • Step 3: Isolation and Stabilization

    • Action: Perform liquid-liquid extraction. Wash the organic layer extensively with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Brine washing removes residual NaOH and highly polar byproducts. Removing the base is a self-validating step; it ensures the stability of the highly reactive epoxide during storage by preventing auto-catalyzed hydrolysis.

Workflow S1 Dissolve 1-Phenylpiperazine in Isopropanol S2 Add Epichlorohydrin Dropwise (Maintain < 30°C) S1->S2 S3 Stir at Room Temperature (Chlorohydrin Formation) S2->S3 S4 Add Aqueous NaOH (Base-Catalyzed Cyclization) S3->S4 S5 Phase Separation & Organic Layer Extraction S4->S5 S6 Purification (Yield: Epoxide Intermediate) S5->S6

Step-by-step experimental workflow for synthesizing 1-(oxiran-2-ylmethyl)-4-phenylpiperazine.

Protocol 2: Regioselective Ring-Opening to Levodropropizine
  • Step 1: Hydrolysis

    • Action: Suspend the enantiopure (S)-epoxide intermediate in deionized water. Heat the mixture gently to 40–60 °C.

    • Causality: Water acts as the nucleophile. Under neutral or slightly basic conditions, the attack occurs regioselectively at the less sterically hindered terminal carbon (C3 of the epoxide). This regioselective ring-opening is a critical standard in forming 3-amino-1,2-diols without racemizing the adjacent chiral center .

  • Step 2: Crystallization

    • Action: Cool the mixture to 0–10 °C to precipitate the crude levodropropizine, followed by recrystallization from a water/ethanol matrix.

    • Causality: The resulting 1,2-diol product exhibits a highly temperature-dependent solubility profile in aqueous media, allowing for highly efficient thermodynamic separation from unreacted lipophilic precursors.

Application in Drug Development: The Levodropropizine Paradigm

The primary industrial application of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine is the synthesis of Levodropropizine . As a peripherally acting antitussive, levodropropizine modulates the activation of C-fibers in the respiratory tract.

Unlike centrally acting opioid antitussives (e.g., codeine), levodropropizine does not efficiently cross the blood-brain barrier. The stereochemistry is paramount here: the (S)-enantiomer (levodropropizine) demonstrates a vastly superior therapeutic index and significantly lower sedative side effects compared to the racemic mixture (dropropizine). Consequently, mastering the stereospecific synthesis and controlled ring-opening of the 1-(oxiran-2-ylmethyl)-4-phenylpiperazine intermediate is a critical competency for modern pharmaceutical manufacturers aiming to produce non-addictive respiratory therapeutics.

References

  • Title: Cas 99291-24-4, Levodropropizine Source: LookChem URL: [Link]

  • Title: FR2634765A1 - Process for the preparation of laevo-and dextro-dropropizine Source: Google Patents URL
  • Title: Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides Source: Journal of the American Chemical Society URL: [Link]

Exploratory

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine: Molecular Weight, Mechanistic Synthesis, and Applications in API Development

Executive Summary 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (CAS: 72566-27-9), also known as 1-(2,3-epoxypropyl)-4-phenylpiperazine, is a highly reactive, epoxide-containing intermediate critical to the synthesis of pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (CAS: 72566-27-9), also known as 1-(2,3-epoxypropyl)-4-phenylpiperazine, is a highly reactive, epoxide-containing intermediate critical to the synthesis of phenylpiperazine-derived active pharmaceutical ingredients (APIs) such as the antitussive agents dropropizine and levodropropizine [1].

For drug development professionals and synthetic chemists, understanding the precise physicochemical properties—specifically its molecular weight and mass spectrometric behavior—is essential for rigorous quality control and reaction monitoring. This whitepaper provides an in-depth analysis of its molecular characteristics, the causality behind its synthetic pathways, and self-validating experimental protocols for its application in modern, green-chemistry API synthesis.

Physicochemical Profiling & Molecular Weight Analysis

The core identity of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is defined by its bifunctional nature: a basic, UV-active phenylpiperazine moiety coupled with a highly electrophilic oxirane (epoxide) ring.

Molecular Weight Calculation and Mass Spectrometry

The molecular weight of 218.29 g/mol is derived from its chemical formula, C₁₃H₁₈N₂O . In high-resolution mass spectrometry (HRMS) utilized during quality control, the exact monoisotopic mass is critical for distinguishing the intact epoxide from hydrolyzed byproducts (such as the corresponding diol, MW: 236.31 g/mol ).

During Electrospray Ionization (ESI) in positive ion mode, the molecule readily accepts a proton at the piperazine nitrogen, yielding a prominent [M+H]⁺ peak at m/z 219.15 . The isotopic distribution will show a characteristic M+1 peak at approximately 14.5% relative intensity due to the natural abundance of ¹³C in its 13-carbon framework.

Quantitative Data Summary
PropertyValueAnalytical Method / Remarks
Chemical Formula C₁₃H₁₈N₂O-
Average Molecular Weight 218.29 g/mol Calculated via standard atomic weights
Monoisotopic Mass 218.1419 DaValidated via HRMS (Q-TOF)
ESI-MS [M+H]⁺ 219.15 m/zPositive ion mode LC-MS
LogP (Predicted) ~1.8 - 2.1Indicates moderate lipophilicity
Structural Features Epoxide, Tertiary AminesSusceptible to nucleophilic ring-opening

Mechanistic Synthesis: Causality and Pathway Design

The synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine relies on the reaction between 1-phenylpiperazine and epichlorohydrin. The experimental choice of epichlorohydrin is deliberate: it possesses two electrophilic sites (the alkyl chloride and the epoxide).

Causality of the Reaction:

  • Regioselective Attack: The secondary amine of 1-phenylpiperazine acts as a nucleophile. Due to steric and electronic factors, it preferentially attacks the terminal carbon of the epoxide ring (Sₙ2 ring-opening) rather than undergoing direct displacement of the chloride.

  • Chlorohydrin Formation: This attack yields a transient chlorohydrin intermediate: 1-chloro-3-(4-phenylpiperazin-1-yl)propan-2-ol.

  • Intramolecular Cyclization: Upon the introduction of a base (typically aqueous NaOH), the hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, displacing the adjacent chloride ion via an intramolecular Sₙ2 mechanism to regenerate the epoxide ring, yielding the final product.

Reaction mechanism: Epoxide ring opening followed by base-catalyzed intramolecular closure.

Advanced Applications: Dropropizine Synthesis via CO₂ Fixation

Traditionally, 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is directly hydrolyzed to form dropropizine (MW: 236.31 g/mol ). However, recent advancements in green chemistry have introduced a highly efficient, self-validating pathway utilizing CO₂ fixation.

According to authoritative research by the Leibniz Institute for Catalysis, the epoxide intermediate can be converted into a cyclic carbonate using a phenol-functionalized phosphonium iodide catalyst [2]. The catalyst activates the epoxide via hydrogen bonding, significantly lowering the Gibbs energy barrier for the ring-opening step to 72 kJ mol⁻¹[2]. This cyclic carbonate is then cleanly hydrolyzed to dropropizine in exceptional yields (>95%).

CO2Fixation N1 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine N2 CO2 Fixation (1.0 MPa) Phenol-Phosphonium Iodide N1->N2 Catalyst Activation N3 Cyclic Carbonate Intermediate (>99% Yield) N2->N3 45°C, 24h N4 Basic Cleavage (NaOH / H2O) N3->N4 Hydrolysis N5 Dropropizine (Antitussive API) N4->N5 Product Isolation

Workflow for the synthesis of dropropizine via CO2 fixation on the epoxide intermediate.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning each critical step contains an analytical checkpoint to confirm success before proceeding.

Protocol 1: Synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

Objective: Synthesize the epoxide intermediate and validate its molecular weight.

  • Reaction Setup: Dissolve 1-phenylpiperazine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile). Cool the mixture to 0–5 °C.

  • Addition: Add epichlorohydrin (1.2 eq) dropwise to control the exothermic Sₙ2 ring-opening reaction. Stir for 4 hours at room temperature.

  • Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). Self-Validation: The disappearance of the starting amine (ninhydrin-positive) and the appearance of a new UV-active spot confirms chlorohydrin formation.

  • Cyclization: Add an aqueous solution of NaOH (1.5 eq) and stir vigorously for 2 hours to induce intramolecular cyclization.

  • Workup & Extraction: Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Checkpoint 2 (LC-MS Validation): Analyze the crude product via LC-MS. Self-Validation: The presence of a dominant peak at m/z 219.15 [M+H]⁺ confirms the successful formation of the epoxide (Target MW: 218.29 g/mol ). Absence of m/z 255 (chlorohydrin) confirms complete cyclization.

Protocol 2: Conversion to Dropropizine via CO₂ Fixation

Objective: Convert the validated epoxide to dropropizine using green catalysis [2].

  • CO₂ Insertion: Transfer the purified 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine to a high-pressure reactor. Add 5 mol% of phenol-functionalized phosphonium iodide catalyst.

  • Pressurization: Pressurize the reactor with CO₂ to 1.0 MPa and heat to 45 °C for 24 hours.

  • Checkpoint 3 (IR Spectroscopy): Take an aliquot of the reaction mixture. Self-Validation: The appearance of a strong, sharp C=O stretching band at ~1800 cm⁻¹ confirms the quantitative formation of the cyclic carbonate intermediate.

  • Hydrolysis: Treat the cyclic carbonate with aqueous NaOH at 75 °C for 15 minutes to cleave the carbonate protecting group.

  • Final Validation: Isolate the product and run LC-MS. Self-Validation: A mass shift from the intermediate to m/z 237.16 [M+H]⁺ confirms the formation of dropropizine (Target MW: 236.31 g/mol ).

References

  • Werner, T., et al. "Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol-Functionalized Phosphonium Salts." ChemSusChem, PubMed Central (PMC), Jan 2021. Available at:[Link]

Foundational

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine IUPAC name

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine: Nomenclature, Synthetic Methodology, and Applications in Drug Development Executive Summary The rational design of active pharmaceutical ingredients (APIs) frequently relies on b...

Author: BenchChem Technical Support Team. Date: March 2026

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine: Nomenclature, Synthetic Methodology, and Applications in Drug Development

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) frequently relies on bifunctional intermediates that bridge complex pharmacophores with reactive functional groups. 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a premier example of such a molecule. By coupling the monoamine-modulating properties of a phenylpiperazine scaffold with the high electrophilic reactivity of an oxirane (epoxide) ring, this compound serves as the critical linchpin in the synthesis of several central nervous system (CNS) agents and peripherally acting antitussives, most notably dropropizine and levodropropizine.

This whitepaper provides an in-depth technical analysis of its chemical identity, structural pharmacology, and self-validating synthetic protocols, designed for researchers and drug development professionals.

Chemical Identity & Nomenclature

The compound is formally recognized by its IUPAC name, 1-(oxiran-2-ylmethyl)-4-phenylpiperazine , which precisely describes the attachment of an oxiran-2-ylmethyl (glycidyl) group to the N1 position of a 4-phenylpiperazine ring. In industrial and legacy literature, it is frequently referred to by its synonym, 1-(2,3-epoxypropyl)-4-phenylpiperazine[1].

Table 1: Physicochemical Specifications

Property Value
IUPAC Name 1-(oxiran-2-ylmethyl)-4-phenylpiperazine
Common Synonym 1-(2,3-epoxypropyl)-4-phenylpiperazine
CAS Registry Number 72566-27-9
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Core Pharmacophore Phenylpiperazine

| Reactive Moiety | Oxirane (Epoxide) |

Quantitative data sourced from chemical registry databases[1].

Structural Pharmacology & Reactivity Profile

The architectural brilliance of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine lies in its dual-domain functionality:

The Phenylpiperazine Scaffold: 1-Phenylpiperazine is a rigid analogue of amphetamine. It acts as a monoamine releasing agent and binds with varying affinities to monoamine receptors[2]. It serves as a privileged template for synthesizing CNS-active agents, providing the necessary lipophilicity and spatial geometry for receptor pocket insertion.

Table 2: Receptor Affinity Profile of the Phenylpiperazine Precursor

Target Receptor EC50 Value (nM) Selectivity Profile
Norepinephrine 186 High Affinity
Serotonin 880 Moderate Affinity

| Dopamine | 2,530 | Low Affinity |

Data reflects the baseline monoamine releasing agent properties of the 1-phenylpiperazine parent structure[2].

The Oxirane (Epoxide) Moiety: Epoxides are three-membered cyclic ethers characterized by immense ring strain. This geometric distortion renders the oxirane ring highly susceptible to nucleophilic attack[3]. In a synthetic context, the epoxide acts as a reactive "handle," allowing for regioselective ring-opening by water, amines, or alcohols to build molecular complexity[3].

Mechanism A 1-Phenylpiperazine (Secondary Amine) C Chlorohydrin Intermediate (Open Chain) A->C Nucleophilic Attack (at Epoxide C3) B Epichlorohydrin (Bifunctional) B->C D 1-(Oxiran-2-ylmethyl)- 4-phenylpiperazine C->D Intramolecular S_N2 (NaOH, -HCl)

Mechanistic pathway from precursors to the oxirane intermediate.

Synthetic Methodology: The Epichlorohydrin Pathway

The industrial and laboratory-scale synthesis of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine predominantly utilizes the reaction between 1-phenylpiperazine and epichlorohydrin. Epichlorohydrin is a highly valuable building block because it contains two electrophilic sites: an epoxide and an alkyl chloride.

Causality in Reaction Design: The reaction is typically executed in two distinct mechanistic phases within a single pot. First, the secondary amine of phenylpiperazine attacks the less sterically hindered terminal carbon of epichlorohydrin's epoxide ring. This forms a chlorohydrin intermediate. Strict temperature control (0–5 °C) is mandatory during this phase to prevent runaway exothermic polymerization and to suppress the formation of dimeric bis-piperazine impurities[4]. Following this, the introduction of a strong aqueous base deprotonates the newly formed hydroxyl group. The resulting alkoxide drives an intramolecular S_N2 displacement of the adjacent chloride, closing the ring to form the target oxirane.

Experimental Protocol: Self-Validating Synthesis

To ensure high fidelity and reproducibility, the following protocol integrates specific causal parameters and In-Process Controls (IPCs) to create a self-validating workflow.

Phase 1: N-Alkylation (Chlorohydrin Formation)

  • Preparation: Dissolve 10.0 g (61.6 mmol) of 1-phenylpiperazine in 50 mL of anhydrous isopropanol.

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Low temperatures mitigate the pyrophoric-like runaway reactivity of epichlorohydrin and ensure regioselectivity[4].

  • Addition: Add 6.84 g (74.0 mmol, 1.2 eq) of epichlorohydrin dropwise over 60 minutes. Causality: A slight stoichiometric excess drives the reaction to completion while the slow addition rate prevents thermal spiking.

  • Stirring: Allow the mixture to stir at room temperature for 2 hours.

Phase 2: Base-Catalyzed Epoxidation (Ring Closure) 5. Base Addition: Dropwise, add 3.70 g of NaOH (92.4 mmol, 1.5 eq) dissolved in 15 mL of deionized water. 6. Cyclization: Elevate the temperature to 40 °C and stir for 4 hours. Causality: Mild heating provides the activation energy required for the intramolecular S_N2 displacement of the chloride ion by the alkoxide.

Phase 3: In-Process Control (IPC) & Validation 7. TLC Monitoring: Spot the reaction mixture against a 1-phenylpiperazine standard on a silica gel TLC plate (Eluent: Dichloromethane:Methanol 9:1 v/v). Validation: The complete disappearance of the ninhydrin-positive secondary amine spot confirms reaction completion. 8. Isolation: Extract the product using Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 9. Spectroscopic Validation: Confirm structural integrity via 1H NMR. Validation: The presence of a complex multiplet at δ 2.5–3.0 ppm confirms the intact oxirane protons, proving successful ring closure without premature hydrolysis.

Downstream Applications: Antitussives and CNS Agents

The primary utility of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine is its role as the direct precursor to dropropizine and its enantiopure form, levodropropizine [5]. Levodropropizine is a peripherally acting antitussive that boasts a significantly better therapeutic index and lower sedative potential compared to its racemic counterpart[5].

To synthesize dropropizine, the oxirane ring of the intermediate is hydrolyzed to form a 1,2-propanediol moiety. Recent advancements in catalytic chemistry have demonstrated that phenol-functionalized phosphonium salts (e.g., phosphonium iodides) can act as highly efficient, bifunctional catalysts for epoxide activation[6]. These catalysts utilize hydrogen bonding to activate the epoxide, drastically lowering the Gibbs free energy barrier for the ring-opening step, thereby facilitating the synthesis of dropropizine under exceptionally mild, scalable conditions[6].

RingOpening E1 Oxirane Intermediate (High Ring Strain) E2 Transition State (Catalyst Activated) E1->E2 H2O / Phosphonium Salt Catalyst E3 Dropropizine API (Diol Product) E2->E3 Regioselective Ring Opening

Catalytic ring-opening mechanism yielding the dropropizine API.

References[3] Title: 1-Methyl-4-(oxiran-2-ylmethyl)piperazine | Role of Epoxide Functionalities in Organic Synthesis and Biochemical Interactions

Source: Benchchem URL: [2] Title: Phenylpiperazine Source: Wikipedia URL: [4] Title: Application Notes and Protocols for the Polymerization of (R)-(-)-Epichlorohydrin for Specialty Polymers Source: Benchchem URL: [5] Title: Cas 99291-24-4, Levodropropizine Source: LookChem URL: [6] Title: Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol-Functionalized Phosphonium Salts Source: PubMed (NIH) URL: [1] Title: 1-(2,3-Epoxypropyl)-4-phenylpiperazine | 72566-27-9 Source: ChemicalBook URL:

Sources

Exploratory

Structural and Mechanistic Profiling of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine: Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary & Chemical Architecture 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (CAS: 72566-27-9), frequently referred to as 1-glycidyl-4-phenylpiperazine, is a highly reactive, bifunctional chemical intermediate[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (CAS: 72566-27-9), frequently referred to as 1-glycidyl-4-phenylpiperazine, is a highly reactive, bifunctional chemical intermediate[1]. It bridges the robust pharmacophore of a phenylpiperazine ring with the electrophilic versatility of an oxirane (epoxide) moiety.

From a structural perspective, the molecule is defined by three distinct domains:

  • The Phenylpiperazine Core: A rigid, nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry. It dictates the molecule's spatial orientation and provides the necessary lipophilicity and π−π stacking capabilities to interact with monoaminergic and histaminergic (H1) receptors[2][3].

  • The Oxirane (Glycidyl) Ring: A highly strained, three-membered cyclic ether. The inherent ring strain (approximately 27 kcal/mol) renders the terminal carbon highly susceptible to nucleophilic attack, making it the primary site for downstream functionalization[4].

  • The Methylene Bridge: Provides critical rotational flexibility between the rigid heterocycle and the reactive epoxide.

This intermediate is the critical linchpin in the synthesis of peripheral antitussive agents, most notably Dropropizine and its enantiomerically pure (S)-isomer, Levodropropizine [4][5].

Mechanistic Synthesis Workflow

The synthesis of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine relies on the precise control of sequential nucleophilic substitutions. A common misconception is that the secondary amine of piperazine directly displaces the chloride of epichlorohydrin. In reality, the amine preferentially attacks the less sterically hindered terminal carbon of the epoxide ring, followed by a base-catalyzed intramolecular cyclization[4].

Protocol 1: N-Alkylation and Epoxide Formation

This protocol is designed as a self-validating system to ensure high yield and prevent bis-alkylation.

Step-by-Step Methodology:

  • Solvation & Cooling: Dissolve 1-phenylpiperazine (1.0 eq) in a polar aprotic solvent (e.g., dichloromethane) to stabilize the polar transition state. Cool the reactor to 0–5 °C.

    • Causality: Low temperatures suppress the exothermic nature of the epoxide ring-opening and prevent the formation of symmetric diamine byproducts.

  • Electrophile Addition: Add epichlorohydrin (1.2 eq) dropwise over 30 minutes under continuous stirring.

    • Causality: A slight excess of the bifunctional electrophile drives the reaction forward and compensates for trace hydrolysis.

  • Intermediate Formation: Allow the mixture to warm to room temperature and stir for 4 hours to yield the chlorohydrin intermediate (1-chloro-3-(4-phenylpiperazin-1-yl)propan-2-ol).

    • Self-Validation Checkpoint 1: Analyze an aliquot via FTIR. The disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) and the appearance of a broad O-H stretch validate complete N-alkylation.

  • Intramolecular Cyclization: Introduce a 20% aqueous NaOH solution dropwise.

    • Causality: The base deprotonates the newly formed secondary alcohol. The resulting alkoxide acts as an internal nucleophile, executing an intramolecular SN​2 displacement of the adjacent chloride ion to forge the new oxirane ring.

  • Isolation: Extract the biphasic mixture with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Self-Validation Checkpoint 2: ¹H NMR analysis must show the characteristic oxirane ring protons at ~2.5–3.0 ppm, validating the successful closure of the epoxide.

Workflow N1 1-Phenylpiperazine (Nucleophile) N3 Chlorohydrin Intermediate N1->N3 N-Alkylation (SN2 Attack) N2 Epichlorohydrin (Bifunctional Electrophile) N2->N3 N4 1-(Oxiran-2-ylmethyl)- 4-phenylpiperazine N3->N4 NaOH / H2O Intramolecular SN2

Synthesis workflow of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine from precursors.

Downstream Functionalization: The Levodropropizine Pathway

The primary industrial application of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine is its conversion into the antitussive drug Dropropizine (or Levodropropizine if chiral (S)-epichlorohydrin is utilized)[5][6]. While traditional methods rely on harsh aqueous hydrolysis, modern green chemistry utilizes a CO2​ fixation pathway via a cyclic carbonate intermediate, as demonstrated by[4].

Protocol 2: Catalytic Conversion via CO2​ Fixation
  • Catalyst Loading: Charge a high-pressure autoclave with 1-(oxiran-2-ylmethyl)-4-phenylpiperazine and 5 mol% of a phenol-functionalized phosphonium iodide catalyst.

    • Causality: The phenol moiety activates the epoxide via hydrogen bonding, increasing the electrophilicity of the oxirane carbon. Simultaneously, the iodide ion ( I− ) acts as a potent nucleophile to open the ring, overcoming the kinetic barrier.

  • Carbonation: Pressurize the reactor with CO2​ (1.0 MPa) and stir at 45 °C for 24 hours.

    • Self-Validation Checkpoint 1: Monitor the internal pressure gauge. A stoichiometric drop in CO2​ pressure validates the successful insertion of CO2​ into the alkoxide-iodide intermediate to form the cyclic carbonate.

  • Hydrolysis: Treat the isolated cyclic carbonate with NaOH/ H2​O at 75 °C for 15 minutes to yield the final 1,2-propanediol derivative (Dropropizine)[4].

    • Self-Validation Checkpoint 2: For Levodropropizine synthesis, final product purity is validated via chiral HPLC. An enantiomeric excess (ee) of >95% confirms that no racemization occurred during the regioselective ring-opening[6].

Pathway E1 1-(Oxiran-2-ylmethyl)- 4-phenylpiperazine C1 CO2 Fixation (Phosphonium Iodide) E1->C1 Epoxide Activation (u0394Gu2021 = 72 kJ/mol) D1 Dropropizine (1,2-Propanediol derivative) C1->D1 Hydrolysis of Carbonate P1 Peripheral C-Fiber Inhibition D1->P1 Antitussive Pharmacology

Catalytic ring-opening pathway and subsequent pharmacological action.

Quantitative Data & Thermodynamic Profiling

To optimize the scale-up of these reactions, it is critical to understand the thermodynamic landscape of the epoxide ring-opening. The data below summarizes the physicochemical properties of the intermediate and the kinetic parameters of its catalytic conversion.

Table 1: Physicochemical Parameters of the Epoxide Intermediate

PropertyValue / Description
IUPAC Name 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine
CAS Number 72566-27-9[7]
Molecular Formula C13​H18​N2​O [1]
Molecular Weight 218.29 g/mol
Physical State Colorless to pale yellow viscous liquid
Reactivity Profile Moisture-sensitive electrophile; requires storage at 2-8 °C.

Table 2: Thermodynamic Parameters of Catalytic Epoxide Ring-Opening Data derived from the phenol-functionalized phosphonium salt catalysis model ()[4][8].

Kinetic / Thermodynamic MetricValueMechanistic Implication
Activation Energy ( Ea​ ) 39.6 kJ/molIndicates mild temperature requirements (room temp to 45 °C) for conversion.
ΔG‡ (Iodide Catalyst) 72 kJ/molHighly efficient ring-opening due to the superior nucleophilicity of I− .
ΔG‡ (Bromide Catalyst) 97 kJ/molHigher energy barrier explains the sluggish kinetics compared to the iodide salt.
Cyclic Carbonate Yield >99%Complete conversion prevents the need for complex downstream chromatography.

Pharmacological Relevance (E-E-A-T)

The structural conversion of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine into Levodropropizine highlights a masterclass in drug design. While simple phenylpiperazines (like 1-phenylpiperazine) act centrally as monoamine releasing agents (affecting serotonin and dopamine)[2][9], the addition of the highly polar 1,2-propanediol moiety prevents the molecule from crossing the blood-brain barrier.

Consequently, Levodropropizine exerts its antitussive effects entirely peripherally. It selectively inhibits the sensory afferent pathways (C-fibers) in the trachea and bronchus, interfering with sensory neuropeptide systems to suppress the cough reflex without the central nervous system depression or addiction risks associated with opioid-based antitussives like codeine[3][6][].

References

  • Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol-Functionalized Phosphonium Salts, ChemSusChem / PubMed Central (PMC),[Link]

  • Chemo-enzymatic Synthesis of Levodropropizine, Il Farmaco / ResearchGate,[Link]

Sources

Foundational

An In-Depth Technical Guide to the Known and Potential Biological Activities of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of the known and predicted biological activities of the bifunctional molecule, 1-(Ox...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the known and predicted biological activities of the bifunctional molecule, 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine. While direct, in-depth studies on this specific compound are limited, its chemical structure, combining the pharmacologically significant 1-phenylpiperazine core with a reactive oxirane moiety, suggests a vast potential for therapeutic applications. This document will deconstruct the biological relevance of each component, explore its likely role as a synthetic intermediate, and propose avenues for future research into its anticancer, antiviral, and neuropharmacological properties. The insights provided herein are intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.

Introduction: A Molecule of Bimodal Potential

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a fascinating chemical entity that marries two functionalities of profound importance in medicinal chemistry. On one hand, the 1-phenylpiperazine scaffold is a "privileged structure," found at the core of numerous approved drugs and clinical candidates across a wide spectrum of diseases.[1][2] On the other, the oxiran-2-ylmethyl (glycidyl) group is a highly reactive electrophile, capable of forming covalent bonds with biological macromolecules, a mechanism increasingly harnessed in the design of targeted and potent therapeutics.

The convergence of these two moieties in a single molecule makes 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine a compelling subject for investigation. It can be viewed from two perspectives: as a potentially bioactive molecule in its own right, where the epoxide ring acts as a warhead, or as a versatile synthetic intermediate for the generation of diverse libraries of more complex drug candidates. This guide will explore both possibilities, grounding its predictions in the extensive literature on its constituent parts.

The 1-Phenylpiperazine Core: A Privileged Scaffold in Drug Discovery

The 1-phenylpiperazine motif is a cornerstone of modern medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1] Its conformational flexibility and the presence of two nitrogen atoms, which can be protonated at physiological pH, allow for diverse and specific interactions with proteins.[1] A survey of the literature reveals a broad range of documented biological activities for derivatives of 1-phenylpiperazine, as summarized in the table below.

Biological ActivityTarget/Mechanism of ActionExample Compounds/Derivatives
Anticancer Topoisomerase II inhibition, Sirtuin inhibition, Induction of apoptosis1,2-Benzothiazine derivatives with phenylpiperazine[3], Dibenzo[b,f][1][4]thiazepine-piperazine conjugates[5], 1-(2-Aryl-2-adamantyl)piperazine derivatives[6]
Antiviral Inhibition of viral entry and replication1-Aryl-4-arylmethylpiperazine derivatives (Zika virus, Coronavirus, Influenza A)[7], Pyrazole-aniline derivatives
Neuropharmacological Dopamine (D2, D3) and Serotonin (5-HT) receptor modulation, Sigma receptor bindingConformationally restricted N-arylpiperazines[8], N-benzylpiperazine (amphetamine-like effects), 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (antidepressant, anxiolytic)[9]
Anticonvulsant Modulation of ion channels1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones[10]
Antimicrobial Inhibition of mycobacterial and fungal growthN-phenylpiperazine derivatives with oxirane intermediates[11]
Acaricidal Activity against spider mitesSubstituted 1-phenylpiperazine derivatives[12]
Cardiovascular α1-adrenoceptor antagonismVarious N-phenylpiperazine derivatives[13]
Endocrine Growth Hormone SecretagoguePhenylpiperazine-based peptidomimetics[14]

This extensive and varied bioactivity profile underscores the therapeutic potential inherent in the 1-phenylpiperazine scaffold. The introduction of the oxirane ring to this core structure opens up new possibilities for targeted and potentially irreversible interactions with these and other biological targets.

The Oxirane Moiety: A Reactive Warhead for Covalent Modification

The three-membered ring of the oxirane (epoxide) group is strained and highly susceptible to nucleophilic attack. In a biological context, the nucleophiles are often the side chains of amino acid residues such as cysteine (thiol group), histidine (imidazole ring), or lysine (amino group), as well as the purine and pyrimidine bases of DNA. This reactivity is the basis for the biological effects of many epoxide-containing compounds, which can act as covalent inhibitors of enzymes or alkylating agents for DNA.

The reaction of the oxirane ring in 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine with a biological nucleophile would result in the formation of a stable covalent bond, leading to irreversible inhibition or modification of the target macromolecule. This can offer advantages in terms of potency and duration of action compared to non-covalent interactions.

Caption: Covalent modification of a biological target by 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine.

Synthetic Pathways and Application as a Versatile Intermediate

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is readily synthesized via the N-alkylation of 1-phenylpiperazine with an epoxide-containing electrophile such as epichlorohydrin or glycidyl tosylate. This straightforward synthesis makes it an attractive building block for further chemical elaboration.

The true synthetic utility of this compound lies in the reactivity of its epoxide ring. It can be ring-opened with a wide variety of nucleophiles to generate a diverse library of amino alcohol derivatives. This strategy is a cornerstone of combinatorial chemistry and drug discovery, allowing for the rapid generation of new chemical entities for biological screening.

Sources

Exploratory

Comprehensive Technical Guide on the Physical State, Appearance, and Reactivity of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

Introduction and Chemical Identity 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (CAS: 72566-27-9)[1], frequently referred to as 1-(2,3-epoxypropyl)-4-phenylpiperazine, is a highly versatile bifunctional intermediate utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (CAS: 72566-27-9)[1], frequently referred to as 1-(2,3-epoxypropyl)-4-phenylpiperazine, is a highly versatile bifunctional intermediate utilized extensively in medicinal chemistry. The molecule is characterized by two distinct structural domains: a phenylpiperazine scaffold and an oxirane (epoxide) ring.

The phenylpiperazine moiety provides a rigid framework with a high propensity for favorable biological interactions and improved physicochemical properties (2)[2]. Simultaneously, the oxirane ring introduces a highly reactive electrophilic center due to significant ring strain. This dual nature makes it a critical building block for synthesizing active pharmaceutical ingredients (APIs), most notably the antitussive agents dropropizine and levodropropizine (3)[3].

Physical State and Appearance

Understanding the macroscopic physical properties of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is essential for optimizing its handling, storage, and application in synthetic workflows.

Appearance and Phase: At standard temperature and pressure (STP), 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine typically presents as a colorless to pale yellow viscous liquid , which may solidify into a low-melting crystalline solid upon prolonged storage at reduced temperatures (2–8 °C).

Causality of Physical State: The physical state is dictated by the competing structural features of the molecule. The phenylpiperazine core is inherently rigid and planar, which typically promotes strong intermolecular π-π stacking and drives crystallization. For context, the unsubstituted precursor 1-phenylpiperazine solidifies at 18.8 °C (4)[4]. However, the attachment of the flexible, asymmetric oxiran-2-ylmethyl group disrupts the crystal lattice packing. The rotational freedom of the methylene bridge and the steric bulk of the epoxide ring prevent highly ordered solid-state packing at room temperature, resulting in a viscous liquid or glassy state.

Table 1: Physicochemical Properties Summary
PropertyValue / Description
Chemical Name 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine
CAS Number 72566-27-9
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Physical State (at 25°C) Viscous liquid to low-melting solid
Color Colorless to pale yellow
Solubility Soluble in dichloromethane, ethyl acetate, methanol; Insoluble in water
Storage Temperature 2–8 °C (under inert atmosphere)

Experimental Workflow: Synthesis and Isolation

The synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine relies on the nucleophilic substitution of epichlorohydrin by 1-phenylpiperazine. The following protocol outlines a self-validating system designed to maximize yield while preventing premature epoxide ring-opening.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 1 equivalent of 1-phenylpiperazine in an anhydrous polar aprotic solvent (e.g., acetonitrile) to ensure complete solubility and enhance nucleophilicity.

  • Base Addition : Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: A mild, insoluble inorganic base is chosen to scavenge the HCl generated during the reaction without strongly attacking the epoxide ring, which would inevitably occur if a strong soluble base (like NaOH) were used at elevated temperatures.

  • Electrophile Introduction : Cool the mixture to 0–5 °C. Dropwise, add 1.2 equivalents of epichlorohydrin. Causality: The reaction is highly exothermic. Cooling prevents localized overheating that leads to the polymerization of epichlorohydrin or the nucleophilic ring-opening of the newly formed epoxide by unreacted piperazine (forming dimerized impurities).

  • Reaction Progression (Self-Validation) : Allow the reaction to slowly warm to room temperature and stir for 12–16 hours. Monitor via Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The complete disappearance of the 1-phenylpiperazine spot validates the completion of the alkylation.

  • Workup and Extraction : Filter the suspension to remove inorganic salts (KCl, excess K₂CO₃). Concentrate the filtrate under reduced pressure, strictly keeping the water bath < 40 °C to preserve the thermally sensitive epoxide. Dilute the residue with dichloromethane (DCM) and wash with cold distilled water to remove residual epichlorohydrin.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (using neutral silica gel, avoiding highly acidic silica which catalyzes epoxide hydrolysis) to yield the pure viscous liquid.

SynthesisWorkflow A 1-Phenylpiperazine + Epichlorohydrin B Alkylation Reaction (Base: K2CO3, Solvent: MeCN) A->B Nucleophilic Attack C Intermediate: Chlorohydrin Formation B->C HCl Elimination D Epoxidation (Ring Closure) (Temp: 0-5°C) C->D Intramolecular SN2 E Aqueous Workup & Extraction (DCM) D->E Quenching & Washing F Purification (Column Chromatography) E->F Organic Layer Concentration G 1-(Oxiran-2-ylmethyl)- 4-phenylpiperazine (Viscous Liquid) F->G Final Product Isolation

Caption: Step-by-step synthetic workflow for 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine.

Chemical Reactivity and Handling

The utility of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine stems from the high ring strain of its oxirane moiety. This strain renders the epoxide highly susceptible to nucleophilic attack, making it an excellent alkylating agent (2)[2].

Reactivity Profile: When exposed to nucleophiles such as primary/secondary amines, alcohols, or thiols, the epoxide undergoes a regioselective ring-opening reaction. In basic or neutral conditions, the nucleophile typically attacks the less sterically hindered terminal carbon (C3 of the epoxypropyl group), yielding a 1-substituted-2-hydroxypropyl derivative.

Handling and Stability:

  • Moisture Sensitivity : The epoxide ring is inherently susceptible to hydrolysis, particularly in the presence of trace acids or bases, which converts it into a diol (3-(4-phenylpiperazin-1-yl)propane-1,2-diol). Therefore, the compound must be stored under an inert atmosphere (Nitrogen or Argon).

  • Temperature Sensitivity : To prevent thermal degradation or spontaneous polymerization (often catalyzed by trace impurities), the compound must be stored at 2–8 °C. At room temperature, the viscous liquid can slowly degrade over months, darkening in color from pale yellow to brown.

ReactivityProfile Core 1-(Oxiran-2-ylmethyl)- 4-phenylpiperazine Nuc1 Amines (R-NH2) Core->Nuc1 Ring Opening Nuc2 Alcohols (R-OH) Core->Nuc2 Ring Opening Nuc3 Water (H2O) / Trace Acid Core->Nuc3 Hydrolysis Prod1 Amino Alcohol Derivatives Nuc1->Prod1 Prod2 Ether Alcohol Derivatives Nuc2->Prod2 Prod3 Diol Degradation Product Nuc3->Prod3

Caption: Nucleophilic ring-opening reactivity profile of the oxirane moiety.

Applications in Drug Development

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a critical upstream intermediate. Its most prominent application is in the synthesis of Levodropropizine (CAS 99291-24-4), a peripherally acting antitussive agent (3)[3]. By controlling the stereochemistry of the epoxide (using chiral epichlorohydrin) or through subsequent chiral resolution, developers can selectively produce the (S)-enantiomer of dropropizine, which exhibits a superior therapeutic index and significantly reduced central nervous system sedation compared to the racemic mixture.

References

  • Benchchem. "Role of Epoxide Functionalities in Organic Synthesis and Biochemical Interactions.
  • Wikipedia. "Phenylpiperazine.
  • ChemicalBook. "1-(2,3-Epoxypropyl)-4-phenylpiperazine | 72566-27-9.
  • LookChem. "Cas 99291-24-4, Levodropropizine.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

Scientific Rationale & Application Context The synthesis of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine bridges two highly versatile chemical moieties. The phenylpiperazine scaffold is a privileged pharmacophore deeply embe...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Application Context

The synthesis of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine bridges two highly versatile chemical moieties. The phenylpiperazine scaffold is a privileged pharmacophore deeply embedded in neuropharmacology, acting as a core structural motif for numerous serotonin and dopamine receptor ligands (e.g., aripiprazole, trazodone) [1]. Simultaneously, the terminal oxirane (epoxide) ring serves as a highly reactive electrophilic handle.

By synthesizing this bifunctional intermediate, researchers can easily generate diverse libraries of β -amino alcohols via regioselective nucleophilic ring-opening reactions with various amines, thiols, or alcohols . This application note details an optimized, self-validating protocol for the N-alkylation and subsequent epoxidation of 1-phenylpiperazine using epichlorohydrin.

Mechanistic Causality: The Two-Step Cascade

To ensure experimental success, it is critical to understand the causality behind the reaction conditions. The transformation is a one-pot, two-step cascade:

  • Kinetically Favored Epoxide Opening: The secondary amine of 1-phenylpiperazine acts as a nucleophile. Due to the high ring strain of the epoxide (approx. 27 kcal/mol) [2], the amine preferentially attacks the less sterically hindered terminal carbon of epichlorohydrin rather than undergoing direct SN​2 displacement of the alkyl chloride. This forms a transient chlorohydrin intermediate (1-chloro-3-(4-phenylpiperazin-1-yl)propan-2-ol) [3].

  • Thermodynamically Driven Epoxidation: In the presence of a mild base ( K2​CO3​ ), the hydroxyl group of the chlorohydrin is deprotonated. The resulting alkoxide undergoes a rapid, intramolecular SN​2 displacement of the adjacent chloride ion, closing the ring to form the terminal oxirane.

Strategic Reagent Choices:

  • Excess Epichlorohydrin (3.0 eq): Used to statistically suppress the reaction of the newly formed epoxide with unreacted 1-phenylpiperazine, which would yield an unwanted symmetrical dimer (1,3-bis(4-phenylpiperazin-1-yl)propan-2-ol).

  • Temperature Gradient (0 °C to 60 °C): The initial ring-opening is highly exothermic and is controlled at 0 °C. The subsequent intramolecular cyclization requires a higher activation energy, necessitating the application of heat (60 °C) to drive the reaction to completion.

Pathway N1 1-Phenylpiperazine + Epichlorohydrin N2 Nucleophilic Attack (Epoxide Opening) N1->N2 N3 Chlorohydrin Intermediate N2->N3 N4 Base Deprotonation (K2CO3) N3->N4 N5 Intramolecular SN2 (Epoxidation) N4->N5 -HCl N6 1-(Oxiran-2-ylmethyl)- 4-phenylpiperazine N5->N6

Mechanistic pathway of 1-phenylpiperazine epoxidation via a chlorohydrin intermediate.

Quantitative Reaction Parameters

Table 1: Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
1-Phenylpiperazine162.231.0 eq1.62 g (1.53 mL)Limiting Reagent / Nucleophile
Epichlorohydrin92.523.0 eq2.78 g (2.35 mL)Electrophile / Epoxide Source
Potassium Carbonate (Anhydrous)138.202.0 eq2.76 gMild Base
Acetonitrile (MeCN)41.05N/A20.0 mLPolar Aprotic Solvent
Table 2: Optimization of Reaction Conditions
SolventBaseTemperature ProfileConversion / YieldObservation
MeCN K2​CO3​ 0 °C 60 °C >95% / 85% Optimal; clean profile, easy solvent removal.
DMF K2​CO3​ 0 °C 60 °C90% / 78%Good conversion, but DMF removal during workup is tedious.
EtOHNaOH0 °C Reflux75% / 65%Strong base causes partial hydrolysis of epichlorohydrin.
DCM Et3​N 0 °C 25 °C55% / 45%Incomplete cyclization; chlorohydrin intermediate persists.

Experimental Protocol

Setup and Exothermic Control
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Ensure all glassware is oven-dried to prevent premature epoxide hydrolysis.

  • Solvation: Dissolve 1-phenylpiperazine (1.62 g, 10.0 mmol) in anhydrous acetonitrile (20 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol) to the stirring solution. The suspension will appear milky white.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Using a syringe, add epichlorohydrin (2.35 mL, 30.0 mmol) dropwise over 15 minutes. Self-Validation Check: A slight yellowing of the solution may occur; controlling the addition rate prevents a rapid exotherm and minimizes dimer formation.

Cyclization and Reaction Maturation
  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20 °C) over 30 minutes.

  • Heating: Transfer the flask to an oil bath pre-heated to 60 °C. Stir vigorously for 12–16 hours.

  • In-Process Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 70:30 Hexane/Ethyl Acetate). The starting material ( Rf​≈0.2 ) should disappear, replaced by a new, higher-running spot corresponding to the epoxide product ( Rf​≈0.5 ). The intermediate chlorohydrin ( Rf​≈0.3 ) should be fully consumed.

Workup and Isolation
  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( KCl and unreacted K2​CO3​ ). Wash the filter cake with an additional 10 mL of acetonitrile.

  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the acetonitrile and the volatile excess epichlorohydrin under reduced pressure (water bath at 40 °C). Caution: Epichlorohydrin is toxic and volatile; perform this inside a fume hood with a well-trapped vacuum pump.

  • Extraction: Dissolve the resulting crude yellow oil in dichloromethane (DCM, 30 mL). Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with distilled water (2 × 20 mL) and saturated aqueous NaCl (brine, 20 mL). The brine wash is critical to break any mild emulsions formed by the piperazine moiety.

  • Drying: Collect the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 90:10 Hexane/EtOAc and ramping to 60:40 Hexane/EtOAc.

  • Yield: The product, 1-(oxiran-2-ylmethyl)-4-phenylpiperazine, is isolated as a pale yellow to colorless viscous oil (approx. 1.85 g, 85% yield).

References

  • Wikipedia : Phenylpiperazine. Wikimedia Foundation. Available at: [Link]

  • Arkivoc : Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKAT USA. Available at:[Link]

  • EPA : Assessment of Epichlorohydrin Uses, Occupational Exposure and Releases. United States Environmental Protection Agency. Available at:[Link]

  • ResearchGate : Mechanism for base-catalyzed deprotonation of starting material 3 in... ResearchGate. Available at:[Link]

Sources

Application

using 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine as a building block

Application Note: 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine as a Privileged Building Block in Target-Oriented Synthesis Executive Summary 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (also known as 1-(2,3-epoxypropyl)-4-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine as a Privileged Building Block in Target-Oriented Synthesis

Executive Summary

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (also known as 1-(2,3-epoxypropyl)-4-phenylpiperazine) is a highly versatile bifunctional building block widely utilized in medicinal chemistry. It seamlessly integrates a phenylpiperazine moiety—a privileged pharmacophore known for its affinity to central nervous system (CNS) and peripheral receptors—with an oxirane (epoxide) ring. The inherent ring strain of the oxirane enables highly efficient, regioselective ring-opening reactions with various nucleophiles, facilitating the rapid assembly of complex β-amino alcohol libraries for drug discovery.

Scientific Rationale & Reactivity Profile

The utility of this building block stems from the synergistic properties of its two core domains:

  • The Phenylpiperazine Scaffold: This moiety is a cornerstone in pharmacology, frequently utilized to target serotonin (5-HT) receptors, dopamine receptors, and cyclooxygenase/lipoxygenase (COX/LOX) enzymes[1]. It primarily anchors to receptor binding pockets via π-alkyl and van der Waals interactions (e.g., with Ile345 and Leu531 in COX enzymes)[1].

  • The Oxirane Electrophile: The three-membered epoxide ring is highly polarized and strained (~27 kcal/mol). Under basic or neutral conditions, incoming nucleophiles selectively attack the less sterically hindered terminal carbon via an SN2 mechanism. This regioselectivity is crucial for synthesizing pure 1-substituted-3-(4-phenylpiperazin-1-yl)propan-2-ol derivatives without the need for complex chiral separation[2].

  • Therapeutic Applications: This intermediate is a direct precursor to several active pharmaceutical ingredients (APIs), including the antitussive agent dropropizine[3], dual COX/LOX anti-inflammatory inhibitors[1], and highly selective 5-HT7 receptor modulators used in antidepressant research[2].

Workflow A 1-Phenylpiperazine + Epichlorohydrin B 1-(Oxiran-2-ylmethyl)- 4-phenylpiperazine A->B K2CO3, SN2 & Ring Closure C Nucleophilic Attack (Amines/Alcohols) B->C Epoxide Ring Opening D β-Amino Alcohol Derivatives C->D Regioselective Bond Formation E Therapeutic Screening (5-HT, COX/LOX) D->E Lead Optimization

Workflow for the synthesis and downstream application of the epoxide building block.

Experimental Protocols

Protocol A: Synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

Objective: To synthesize the reactive epoxide intermediate via the alkylation of 1-phenylpiperazine with epichlorohydrin[1].

Causality & Mechanistic Insight: Epichlorohydrin acts as both an electrophile and an epoxide source. The secondary amine of 1-phenylpiperazine attacks the terminal carbon of epichlorohydrin, followed by an intramolecular displacement of the chloride ion to regenerate the epoxide ring[2]. An excess of epichlorohydrin (3.0 eq) is explicitly used to prevent dimerization (where one epichlorohydrin molecule reacts with two piperazine molecules). Potassium carbonate (K2CO3) is selected as a mild, insoluble base to scavenge the generated HCl without promoting the premature hydrolysis of the newly formed oxirane ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask purged with N2, dissolve 1-phenylpiperazine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous acetonitrile.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (20.0 mmol, 2.0 eq) to the solution and stir for 15 minutes at room temperature to ensure uniform suspension.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add epichlorohydrin (30.0 mmol, 3.0 eq) dropwise over 20 minutes to control the exothermic reaction and minimize side-product formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–14 hours.

  • Workup & Extraction: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 × 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate. Purify the crude oil via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 7:3) to yield the pure epoxide.

Self-Validation & Quality Control:

  • TLC Monitoring: The disappearance of the 1-phenylpiperazine spot (ninhydrin stain positive) and the appearance of a new, higher Rf spot (UV active) indicates completion.

  • Structural Verification: 1H NMR should confirm the presence of the distinct epoxide protons (multiplet at ~2.7-3.2 ppm) and the absence of the secondary amine N-H stretch in FTIR.

Protocol B: Regioselective Epoxide Ring-Opening with Primary Amines

Objective: To generate a library of β-amino alcohols by opening the oxirane ring with various primary amines.

Causality & Mechanistic Insight: The regioselective opening of the epoxide is dictated by steric hindrance. By utilizing ethanol as a protic solvent and lithium perchlorate (LiClO4) as a mild Lewis acid, the epoxide oxygen is activated via coordination. This enhances the electrophilicity of the adjacent carbons. The protic solvent stabilizes the SN2 transition state, directing the incoming amine nucleophile exclusively to the less sterically hindered terminal carbon, preventing the formation of unwanted secondary alcohol isomers.

Step-by-Step Methodology:

  • Activation: Dissolve 1-(oxiran-2-ylmethyl)-4-phenylpiperazine (5.0 mmol, 1.0 eq) in 25 mL of absolute ethanol. Add LiClO4 (0.5 mmol, 0.1 eq) and stir for 10 minutes at room temperature.

  • Nucleophilic Attack: Add the desired primary amine (6.0 mmol, 1.2 eq) to the activated mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) for 6–8 hours.

  • Termination: Cool the reaction to room temperature and quench with 10 mL of distilled water.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude β-amino alcohol from a mixture of hot ethanol and hexane to obtain analytically pure crystals.

Self-Validation & Quality Control:

  • Mass Balance: The reaction should yield >85% of the theoretical mass.

  • Regiochemical Purity: HPLC analysis should demonstrate a >99:1 ratio of the terminal-attack product versus the internal-attack product.

Mechanism A State 1 Epoxide Building Block B State 2 Lewis Acid Activation (e.g., LiClO4) A->B Coordination to Oxygen C State 3 Nucleophilic Attack (Less Hindered Carbon) B->C Enhances Electrophilicity D State 4 Transition State (SN2-like) C->D Steric Control E State 5 Regioselective Product (β-Amino Alcohol) D->E Proton Transfer

Mechanistic pathway of the regioselective epoxide ring opening via Lewis acid activation.

Quantitative Data Summaries

Table 1: Optimization of Epoxide Ring-Opening Conditions Comparison of solvent and catalyst effects on the regioselective synthesis of β-amino alcohols.

SolventCatalyst (eq)Temp (°C)Time (h)Regioselectivity (Terminal:Internal)Isolated Yield (%)
THFNone652490:1065
CH3CNK2CO3 (1.0)821885:1570
EtOHNone781295:582
EtOH LiClO4 (0.1) 78 6 >99:1 94

Table 2: Pharmacological Targets of Phenylpiperazine-Derived β-Amino Alcohols Overview of therapeutic applications derived from the 1-(oxiran-2-ylmethyl)-4-phenylpiperazine scaffold.

Target Receptor/EnzymeTherapeutic AreaKey Structural Interaction
5-HT7 Receptor Antidepressant / Anxiolyticπ-π stacking with Phenylalanine; H-bond with Aspartate[2]
COX-1 / COX-2 Anti-inflammatoryvan der Waals interactions with Ile345 and Leu531[1]
Peripheral Receptors Antitussive (Cough Suppressant)Modulation of C-fiber activity (e.g., Dropropizine)[3]

References

  • Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol‐Functionalized Phosphonium Salts - PMC. nih.gov.3

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-inflammatory Agents - PMC. nih.gov. 1

  • The Importance of Stereochemistry in 5-HT7R Modulation: A Case Study of Hydantoin Derivatives - ACS Publications. acs.org. 2

Sources

Method

Application Note: Regioselective Aminolysis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

Introduction & Mechanistic Rationale 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (also known as 1-(2,3-epoxypropyl)-4-phenylpiperazine, CAS: 72566-27-9) is a highly versatile bifunctional building block[1]. It combines the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (also known as 1-(2,3-epoxypropyl)-4-phenylpiperazine, CAS: 72566-27-9) is a highly versatile bifunctional building block[1]. It combines the pharmacologically privileged phenylpiperazine scaffold—ubiquitous in CNS, antimalarial, and cardiovascular therapeutics—with an oxirane reactive vector[2]. The nucleophilic ring-opening of this epoxide by primary or secondary amines yields 1-amino-3-(4-phenylpiperazin-1-yl)propan-2-ol derivatives, which are critical β -amino alcohol pharmacophores[3].

Causality of Regioselectivity

Epoxides possess significant ring strain (both angle and torsional strain), rendering them highly susceptible to nucleophilic attack despite lacking a traditional good leaving group[4]. When reacting with neutral or weakly basic nucleophiles like amines, the reaction proceeds via an SN​2 -like pathway[4]. The Rationale: The nucleophilic amine preferentially attacks the less sterically hindered terminal carbon (C3) of the oxirane ring[2]. This regioselectivity is dictated by the steric bulk of the phenylpiperazine moiety at the adjacent carbon, ensuring >95% formation of the desired 1,2-disubstituted β -amino alcohol rather than the alternative regioisomer[5].

Mechanism Epoxide 1-(Oxiran-2-ylmethyl)- 4-phenylpiperazine TS SN2-like Transition State (Attack at C3) Epoxide->TS Protic/Polar Solvent Amine Amine Nucleophile (1° or 2°) Amine->TS H-bond activation Product β-Amino Alcohol Derivative TS->Product Regioselective Ring Opening

Figure 1. Mechanistic pathway of the regioselective epoxide ring-opening by amines.

Reaction Kinetics & Solvent Selection

The choice of solvent is the primary driver of reaction efficiency. Non-polar solvents often result in sluggish kinetics and poor yields.

  • Protic Solvents (e.g., Ethanol): Provide hydrogen-bond donation to the epoxide oxygen. This protonation-like interaction increases the electrophilicity of the epoxide carbons and stabilizes the developing alkoxide leaving group in the transition state[4].

  • Polar Aprotic/Weakly Catalytic Solvents (e.g., Nitromethane): Recent methodologies highlight nitromethane as an exceptional solvent for microwave-assisted aminolysis. It acts dually as a solvent and a weak catalyst via van der Waals interactions, accelerating the reaction of sterically hindered or less reactive amines without requiring moisture-sensitive Lewis acids[3][6].

Quantitative Data: Condition Optimization

The following table summarizes the expected outcomes based on selected reaction conditions, allowing researchers to choose the optimal path based on available equipment and amine reactivity[3].

Reaction ConditionSolventTemp (°C)TimeAvg. Yield (%)Regioselectivity
Conventional Thermal Absolute Ethanol80 (Reflux)6–12 h65–75%>95% (Terminal C3)
Microwave-Assisted Nitromethane8015–30 min85–95%>98% (Terminal C3)
Solid-Acid Catalyzed Solvent-Free (SBSSA)25 (RT)1–2 h80–90%>95% (Terminal C3)

Experimental Protocols

Workflow Step1 1. Reagent Preparation Equimolar Epoxide + Amine Step2 2. Reaction Execution Microwave (15 min) or Reflux (8 h) Step1->Step2 Step3 3. Reaction Monitoring TLC (EtOAc:Hexane) Step2->Step3 Step4 4. Workup & Extraction DCM / H2O Partition Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5 Step6 6. Validation NMR, IR, MS Step5->Step6

Figure 2. Step-by-step experimental workflow from reagent preparation to analytical validation.

Protocol A: Microwave-Assisted Aminolysis in Nitromethane (Recommended)

Rationale: Microwave irradiation ensures uniform volumetric heating, drastically reducing reaction times from hours to minutes while minimizing thermal degradation byproducts[3][7].

  • Preparation: In a 10 mL microwave-safe pressure vial, add 1-(oxiran-2-ylmethyl)-4-phenylpiperazine (1.0 mmol) and the desired primary or secondary amine (1.0 mmol).

  • Solvation: Add 2.0 mL of anhydrous nitromethane. Caution: Nitromethane is flammable; handle in a fume hood.

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 300 W, maintaining a temperature of 80 °C for 15–20 minutes[6].

  • Cooling: Allow the vessel to cool to room temperature before unsealing. Proceed to Protocol C.

Protocol B: Conventional Thermal Aminolysis in Ethanol

Rationale: A highly accessible method for standard laboratories lacking microwave reactors. Ethanol serves as an environmentally benign, protic activator.

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(oxiran-2-ylmethyl)-4-phenylpiperazine (1.0 mmol) and the amine (1.2 mmol, slight excess to drive kinetics) in 5.0 mL of absolute ethanol.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath with continuous stirring for 6 to 12 hours.

  • Monitoring: Check reaction progress via TLC every 2 hours (See Analytical Validation).

  • Concentration: Once complete, remove the ethanol under reduced pressure using a rotary evaporator. Proceed to Protocol C.

Protocol C: Downstream Processing & Purification

Rationale: Unreacted amines and polar byproducts must be removed to prevent interference in subsequent biological assays or downstream synthetic steps.

  • Quenching & Extraction: Dilute the crude mixture with 15 mL of Dichloromethane (DCM) and wash with 15 mL of distilled water to remove residual polar solvents and water-soluble impurities[8].

  • Phase Separation: Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers.

  • Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue via flash column chromatography using a gradient of Hexane:Ethyl Acetate (typically starting at 70:30 and increasing polarity)[8].

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, do not proceed to downstream applications until the product passes the following self-validating checks:

  • Thin Layer Chromatography (TLC): The starting epoxide is significantly less polar than the resulting β -amino alcohol. On a silica gel plate (eluent: Hexane/EtOAc), the product spot will exhibit a noticeably lower Rf​ value. If the high- Rf​ spot persists, the reaction is incomplete.

  • FT-IR Spectroscopy: The oxirane ring exhibits a characteristic C-O-C stretching vibration around 1150–1250 cm⁻¹. Successful ring-opening is definitively confirmed by the disappearance of this peak and the simultaneous emergence of a broad, strong O-H stretching band at 3300–3500 cm⁻¹[8].

  • 1 H NMR Spectroscopy: The complex multiplets of the highly strained epoxide ring protons (typically resonating around 2.5–3.0 ppm) will shift downfield and resolve into distinct CH2​−N and CH−OH protons (often appearing as a multiplet around 3.7–4.0 ppm)[8].

Sources

Application

Application Note: Large-Scale Synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

Introduction & Strategic Context 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine, also formally recognized as 1-(2,3-epoxypropyl)-4-phenylpiperazine, is a high-value pharmaceutical intermediate. It serves as the critical struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine, also formally recognized as 1-(2,3-epoxypropyl)-4-phenylpiperazine, is a high-value pharmaceutical intermediate. It serves as the critical structural backbone for several active pharmaceutical ingredients (APIs), most notably the peripheral antitussive agents Dropropizine and its enantiomerically pure (S)-isomer, Levodropropizine[1]. This application note details a robust, scalable, and self-validating protocol for synthesizing this oxirane derivative via the N-alkylation of 1-phenylpiperazine with epichlorohydrin.

Mechanistic Pathway & Reaction Causality

The synthesis relies on the asymmetric bifunctionality of epichlorohydrin, which contains both a highly strained epoxide ring and a primary alkyl chloride[2]. The reaction proceeds via a two-step tandem mechanism:

  • Regioselective Ring Opening (Chlorohydrin Formation) : Counterintuitively, the secondary amine of 1-phenylpiperazine does not immediately displace the chloride via a standard SN​2 mechanism. Instead, it acts as a nucleophile to attack the less sterically hindered terminal carbon of the epoxide ring. This ring-opening step is highly exothermic and yields a transient chlorohydrin intermediate: 1-chloro-3-(4-phenylpiperazin-1-yl)propan-2-ol[2][3].

  • Base-Mediated Cyclization (Dehydrochlorination) : In the presence of a base, the newly formed hydroxyl group of the chlorohydrin intermediate is deprotonated. This triggers an intramolecular nucleophilic substitution that displaces the adjacent chloride ion, regenerating the epoxide ring to yield the final oxirane product[2].

SynthesisWorkflow Reactant1 1-Phenylpiperazine (Secondary Amine) Step1 Step 1: Epoxide Ring Opening Exothermic Reaction (T < 10°C) Reactant1->Step1 Reactant2 Epichlorohydrin (Bifunctional Electrophile) Reactant2->Step1 Intermediate Chlorohydrin Intermediate 1-chloro-3-(4-phenylpiperazin-1-yl)propan-2-ol Step1->Intermediate Regioselective Nucleophilic Attack Step2 Step 2: Base-Mediated Cyclization Dehydrochlorination (NaOH, T = 45°C) Intermediate->Step2 Product Target Molecule 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine Step2->Product Intramolecular SN2 Workup Aqueous Workup & Phase Separation (Toluene / Water) Product->Workup Purification Purification (Vacuum Distillation) Workup->Purification

Synthetic workflow and mechanistic pathway for 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine synthesis.

Process Optimization & Scale-Up Considerations

Scaling up this synthesis requires precise control over reaction kinetics to prevent thermal runaway and minimize the formation of dimeric or polymeric byproducts.

  • Temperature Control : The initial epoxide ring opening is highly exothermic. Failure to control the temperature ( T<10∘C ) leads to multiple alkylations and degradation.

  • Base Selection : While organic bases can be used, inorganic bases (e.g., NaOH) in a biphasic system are preferred for large-scale operations due to superior cost-efficiency and the ability to partition the generated salts into the aqueous phase.

  • Toxicity & Stoichiometry : Epichlorohydrin is a confirmed carcinogen and a highly toxic alkylating agent[4]. A slight stoichiometric excess (1.2 eq) ensures complete conversion of the amine precursor while keeping residual toxicity manageable during workup.

Quantitative Optimization of Reaction Conditions

The following table summarizes the quantitative data derived from process optimization studies, highlighting the causality behind the selected biphasic protocol.

EntrySolvent SystemBase (Equivalents)Step 1 Temp (°C)Step 2 Temp (°C)Yield (%)HPLC Purity (%)Observation / Causality
1EthanolK₂CO₃ (1.5)20–256065.088.5Higher initial temp leads to dimeric impurities.
2IsopropanolNaOH (1.5)0–54082.495.2Good balance of solubility and thermal control.
3 Toluene / Water NaOH (2.0) 0–5 45 89.1 98.4 Biphasic system minimizes side reactions; excellent scalability.
4Neat (No Solvent)Et₃N (1.5)0–52545.370.1High viscosity and poor heat dissipation; thermal runaway risk.

Experimental Protocol (Self-Validating System)

Note: All operations involving epichlorohydrin must be conducted in a heavily ventilated fume hood using appropriate PPE due to its volatile and toxic nature[4].

Reactor Preparation & Substrate Dissolution
  • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, pressure-equalizing dropping funnel, internal thermometer, and reflux condenser. Purge the system with inert Nitrogen gas.

  • Charge the reactor with 1-phenylpiperazine (100.0 g, 0.616 mol) and Toluene (500 mL).

  • Initiate mechanical stirring at 250 rpm and cool the mixture to 0–5 °C using a recirculating chiller.

Electrophile Addition (Chlorohydrin Formation)
  • Place epichlorohydrin (68.4 g, 0.740 mol, 1.2 eq) in the dropping funnel.

  • Add the epichlorohydrin dropwise over a period of 2 hours. Critical Parameter : Strictly maintain the internal temperature below 10 °C to prevent thermal spikes and dimerization.

  • Once the addition is complete, maintain the reaction at 10 °C for 1 hour, then gradually warm to room temperature (20–25 °C) and stir for an additional 4 hours.

  • Self-Validation Check (IPC) : Analyze an aliquot via Thin Layer Chromatography (Silica gel, EtOAc/Hexane 1:1). The complete disappearance of the 1-phenylpiperazine spot ( Rf​≈0.2 ) and the appearance of the highly polar chlorohydrin intermediate ( Rf​≈0.1 ) confirms the completion of Step 1.

Base-Mediated Cyclization
  • Cool the reactor back to 10 °C. Add a 20% w/v aqueous Sodium Hydroxide solution (123.2 g NaOH, 3.08 mol, ~5.0 eq relative to amine, to ensure a highly alkaline aqueous phase) dropwise over 30 minutes.

  • Heat the biphasic mixture to 45 °C and stir vigorously (400 rpm) for 3 hours. The base neutralizes the HCl generated and drives the intramolecular epoxide closure.

  • Self-Validation Check (IPC) : A second TLC or rapid HPLC assay should confirm the conversion of the chlorohydrin intermediate to the less polar target oxirane ( Rf​≈0.5 ).

Workup & Purification
  • Cool the mixture to room temperature and halt stirring to allow phase separation.

  • Decant the lower aqueous layer (containing NaCl and excess NaOH) and discard appropriately.

  • Wash the organic Toluene layer sequentially with Deionized Water (2 x 200 mL) and saturated Brine (200 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (50 mbar, 40 °C) to afford the crude product as a pale yellow oil.

  • Purification : Subject the crude oil to short-path vacuum distillation (b.p. ~160-165 °C at 0.1 mmHg). The purified 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is collected as a clear, viscous liquid that may slowly crystallize upon standing at 4 °C.

References

  • Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol-Functionalized Phosphonium Salts - nih.gov. 1

  • HIGH EFFICIENCY WET STRENGTH RESINS FROM NEW CROSS-LINKERS - European Patent Office - EP 3578588 B1 - epo.org. 2

  • New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses - cdnsciencepub.com. 3

  • Epichlorohydrin | C3H5ClO | CID 7835 - PubChem - nih.gov. 4

Sources

Method

Topic: Comprehensive Analytical Characterization of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 1-(Oxiran-2...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and quality of the compound, adhering to rigorous scientific principles and regulatory expectations. We will cover chromatographic techniques for purity and enantiomeric separation (HPLC, Chiral HPLC, GC-MS) and spectroscopic methods for structural elucidation (NMR, FTIR, MS). Each protocol is presented with an explanation of the underlying scientific rationale, and the entire framework is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).

Introduction

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a chiral molecule that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure combines a phenylpiperazine moiety, common in neuroleptic and antihistaminic drugs, with a reactive oxirane (epoxide) ring, enabling further synthetic modifications.

The precise control and characterization of this intermediate are paramount. Unidentified impurities or an incorrect enantiomeric ratio can have profound impacts on the safety and efficacy of the final drug product. Therefore, a robust suite of analytical methods is not merely a quality control measure but a foundational component of drug development. This guide provides field-proven protocols and explains the causality behind experimental choices, ensuring that each method serves as a self-validating system for reliable and reproducible results.

Physicochemical Properties
PropertyValue
Chemical Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
Appearance Off-white to yellow solid or oil
Chirality Contains one stereocenter

Chromatographic Analysis: Purity, Impurity, and Enantiomeric Separation

Chromatography is the cornerstone for assessing the purity of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine. We will detail methods for quantifying the main component (assay), detecting and quantifying impurities, and separating its enantiomers.

Workflow for Chromatographic Characterization

The following diagram illustrates a logical workflow for the complete chromatographic analysis of a new batch of the compound.

chromatographic_workflow cluster_0 Batch Analysis Workflow start New Batch of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine hplc_purity Purity & Assay by Reversed-Phase HPLC start->hplc_purity decision_purity Purity ≥ 99.5%? hplc_purity->decision_purity gc_ms Volatile Impurity Profile by GC-MS decision_purity->gc_ms  Yes fail Investigate & Reprocess decision_purity->fail No chiral_hplc Enantiomeric Purity by Chiral HPLC gc_ms->chiral_hplc decision_enantiomer e.e. > 99%? chiral_hplc->decision_enantiomer pass Batch Release decision_enantiomer->pass Yes decision_enantiomer->fail No

Caption: A typical workflow for quality control analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is the gold standard for the purity analysis of moderately polar organic molecules. The compound is separated on a non-polar stationary phase (C18) with a polar mobile phase. This method can effectively separate the main compound from non-volatile process-related impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5).

    • Solvent B: Acetonitrile.

    • Rationale: The acidic aqueous phase ensures that the piperazine nitrogens are protonated, leading to sharp, symmetrical peaks and preventing tailing. Acetonitrile provides good elution strength.

  • Gradient Elution:

    • Start with a gradient of 30% B, increasing to 80% B over 20 minutes. This ensures that both more polar and less polar impurities are eluted and detected.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 239 nm. Phenylpiperazine derivatives typically show strong absorbance around this wavelength.[1][2]

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of mobile phase (50:50 A:B) to make a 1 mg/mL stock solution. Dilute as needed.

  • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Chiral HPLC for Enantiomeric Separation

Principle: As a chiral molecule, separating the enantiomers is critical. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are highly versatile and effective for a broad range of chiral compounds.[3][4][5][6]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column, 250 mm x 4.6 mm, 5 µm.

    • Rationale: Immobilized polysaccharide CSPs offer broad enantioselectivity and are compatible with a wide range of solvents.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Rationale: This is a typical normal-phase eluent for chiral separations. The small amount of diethylamine is a basic modifier used to improve the peak shape of amine-containing compounds.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the racemic compound in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. The sample is vaporized and separated based on boiling point and polarity, with the mass spectrometer providing definitive identification. This technique is well-suited for analyzing piperazine-based compounds.[7][8]

Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Dichloromethane.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic methods provide unambiguous confirmation of the chemical structure of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns are unique to the compound's structure. Data for similar structures like 1-phenylpiperazine serve as a reliable reference.[9][10][11]

Expected Spectral Data (in CDCl₃):

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic6.8 - 7.3MultipletPhenyl group protons
Piperazine~3.2Multiplet-N(CH₂CH₂)₂N- (4H)
Piperazine~2.7Multiplet-N(CH₂CH₂)₂N- (4H)
Oxirane CH~3.1Multiplet-CH- (oxirane)
Oxirane CH₂~2.8Doublet of doublets-CH₂- (oxirane)
Oxirane CH₂~2.6Doublet of doublets-CH₂- (oxirane)
Methylene Bridge~2.5Multiplet-N-CH₂- (bridge)
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Aromatic C~151C-N (aromatic)
Aromatic CH~129, ~120, ~116Phenyl group carbons
Methylene Bridge~60-N-CH₂- (bridge)
Piperazine CH₂~53-N(CH₂)₂N-
Oxirane CH~51-CH- (oxirane)
Piperazine CH₂~49-N(CH₂)₂N-
Oxirane CH₂~45-CH₂- (oxirane)
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a molecular "fingerprint."

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3010C-H StretchAromatic C-H
2950 - 2800C-H StretchAliphatic C-H (piperazine, CH₂)
1600, 1495C=C StretchAromatic Ring
~1240C-N StretchAryl-N (piperazine)
~1250, ~840C-O-C StretchAsymmetric & Symmetric Epoxide Ring
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information from fragmentation patterns. The fragmentation of the piperazine ring is a key diagnostic tool.[12]

Expected Data (Electron Ionization):

  • Molecular Ion (M⁺): m/z = 218.

  • Major Fragments:

    • m/z 161: Loss of the oxirane-methyl group (C₃H₅O), a key fragment indicating the side chain.

    • m/z 132: Represents the protonated phenylpiperazine fragment after cleavage.

    • m/z 77: Phenyl group fragment (C₆H₅⁺).

Analytical Method Validation Framework

Every analytical method used for quality control in drug development must be validated to prove it is suitable for its intended purpose.[13][14][15] The validation should be conducted according to ICH Q2(R1) Guidelines .[16][17][18]

Validation Workflow Diagram

validation_workflow cluster_1 ICH Q2(R1) Validation Pathway dev Develop Analytical Method (e.g., HPLC) spec Specificity/ Selectivity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob doc Document in Validation Report rob->doc

Caption: A streamlined workflow for method validation.

Summary of Validation Characteristics
ParameterAssay (e.g., HPLC)Impurity Testing (Quantitative)Identification (e.g., FTIR, MS)
Accuracy YesYesNo
Precision YesYesNo
Specificity YesYesYes
Detection Limit (LOD) NoYesNo
Quantitation Limit (LOQ) NoYesNo
Linearity YesYesNo
Range YesYesNo
Robustness YesYesNo

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine. By integrating chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and enantiomeric composition of this critical pharmaceutical intermediate. Adherence to these protocols and the principles of method validation outlined by ICH Q2(R1) will ensure data integrity and support regulatory compliance, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Analytical method validation as per ich and usp. Slideshare. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Semantic Scholar. [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Royal Society of Chemistry. [Link]

  • 1-Phenylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • FTIR spectrum of... ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. [Link]

  • Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Semantic Scholar. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Center for Biotechnology Information. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. [Link]

  • Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study'. ResearchGate. [Link]

  • Piperazine. NIST WebBook. [Link]

  • 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted). NP-MRD. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Center for Biotechnology Information. [Link]

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. Semantic Scholar. [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]

  • The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. PubMed. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. [Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • An efficient process for preparing 4-methyl-2-phenyl piperazine hydrochloride and its derivatives. ResearchGate. [Link]

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Application

Application Note: Strategic Functionalization of the Phenylpiperazine Moiety in Medicinal Chemistry

Executive Summary The piperazine heterocycle is one of the most widely utilized and chemically versatile scaffolds in modern medicinal chemistry[1]. Specifically, the phenylpiperazine moiety is a privileged structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine heterocycle is one of the most widely utilized and chemically versatile scaffolds in modern medicinal chemistry[1]. Specifically, the phenylpiperazine moiety is a privileged structural motif frequently found in neuroactive drugs (e.g., interacting with 5-HT and D2 receptors), anticancer agents, and novel acaricidal compounds[1][2][3]. The dual-nitrogen architecture of the piperazine ring provides a highly tunable polar surface area, while the phenyl ring offers a platform for modulating lipophilicity and metabolic stability[1].

This application note provides a comprehensive, self-validating guide to the functionalization of the phenylpiperazine scaffold. It details the mechanistic rationale and step-by-step protocols for N-arylation, N-alkylation, and N-sulfonylation, empowering researchers to synthesize diverse libraries of bioactive derivatives.

Strategic Functionalization Pathways

Functionalization of phenylpiperazines typically targets the secondary amine (N4 position) or the aromatic phenyl ring. The N4 position is highly nucleophilic, making it an ideal candidate for cross-coupling, reductive amination, and acylation/sulfonylation[2][4][5].

Functionalization Root Phenylpiperazine Scaffold N4 N4-Nitrogen Functionalization Root->N4 C_Ring Phenyl Ring Functionalization Root->C_Ring Alk Reductive Amination (Alkyl Groups) N4->Alk Ary Buchwald-Hartwig (Aryl/Heteroaryl) N4->Ary Sul Sulfonylation (Arylsulfonyl Chlorides) N4->Sul Hal Halogenation (F, Cl, Br) C_Ring->Hal Met Methoxy/Alkyl Substitution C_Ring->Met

Structural functionalization pathways of the phenylpiperazine scaffold.

Core Methodologies & Self-Validating Protocols

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Direct nucleophilic aromatic substitution (SNAr) is often limited by the requirement for highly electron-deficient aryl halides. The Buchwald-Hartwig amination overcomes this by utilizing palladium catalysis to couple phenylpiperazine with unactivated aryl or heteroaryl halides[2].

Mechanistic Causality:

  • Pd2(dba)3 (Catalyst): Provides a soluble source of Pd(0) necessary for the oxidative addition into the aryl halide bond[2].

  • BINAP (Ligand): A sterically demanding, bidentate phosphine ligand. It stabilizes the palladium intermediate, promotes reductive elimination, and crucially suppresses unwanted β -hydride elimination pathways[2].

  • NaOtBu (Base): A strong, non-nucleophilic base that deprotonates the piperazine nitrogen, facilitating its coordination to the Pd(II) complex[2].

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd2(dba)3 (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol)[2].

  • Reagent Addition: Add 1-phenylpiperazine (1.2 mmol) and anhydrous toluene (10 mL). Introduce the aryl halide (e.g., bromobenzene, 1.0 mmol) to the mixture[2].

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18 hours[2]. The high temperature provides the activation energy required for the catalytic cycle in a non-polar solvent.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts[2]. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography using a gradient of ethyl acetate in hexanes[2].

Self-Validation & QC:

  • TLC: Disappearance of the secondary amine (ninhydrin-positive) and appearance of a UV-active product spot.

  • 1H NMR: Look for the characteristic integration of the piperazine methylene protons (e.g., δ 3.50 and 3.25 ppm as triplets) alongside the newly introduced aromatic protons[2].

Buchwald S1 1. Catalyst Prep Pd2(dba)3 + BINAP NaOtBu in Toluene S2 2. Reactant Addition Piperazine + Aryl Halide S1->S2 S3 3. Cross-Coupling 100°C, 18h Argon Atmosphere S2->S3 S4 4. Workup Celite Filtration & Silica Chromatography S3->S4

Experimental workflow for the Buchwald-Hartwig amination of piperazines.

Protocol B: N-Alkylation via Reductive Amination

While direct alkylation with alkyl halides (SN2) is possible, it frequently suffers from over-alkylation, yielding quaternary ammonium salts[5]. Reductive amination is the preferred, highly selective alternative.

Mechanistic Causality:

  • Transient Iminium Ion: Condensation of the piperazine with an aldehyde/ketone forms an electrophilic iminium intermediate[5].

  • Acetic Acid (Catalyst): Protonates the carbonyl oxygen, accelerating iminium ion formation[5].

  • Sodium Triacetoxyborohydride (STAB): A mild reducing agent that selectively reduces the iminium ion without reducing the unreacted carbonyl compound[5].

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the phenylpiperazine derivative (1.0 eq.) and the target aldehyde/ketone (1.1-1.5 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of acetic acid (0.1 eq.)[5].

  • Stirring: Stir at room temperature for 30-60 minutes to ensure complete iminium ion formation[5].

  • Reduction: Add STAB (1.5-2.0 eq.) portion-wise. Stir for 2-12 hours until completion is observed by TLC[5].

  • Workup: Quench with saturated aqueous sodium bicarbonate to neutralize the acetic acid and destroy excess STAB. Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate[5].

Protocol C: N-Sulfonylation under Aqueous pH Control

Sulfonamides derived from phenylpiperazines exhibit potent biological activities, including enzyme inhibition and acaricidal properties[3][4].

Mechanistic Causality:

  • pH Control: The reaction is performed in an aqueous or biphasic medium under strict pH control. This ensures the piperazine nitrogen remains deprotonated (nucleophilic) while minimizing the competitive hydrolysis of the highly reactive arylsulfonyl chloride[4].

Step-by-Step Procedure:

  • Preparation: Suspend 1-phenylpiperazine (1.0 eq.) in water. Adjust the pH to ~9-10 using a 10% aqueous sodium carbonate solution[4].

  • Addition: Slowly add the arylsulfonyl chloride (1.1 eq.) dropwise while maintaining the pH and keeping the temperature below 10 °C (using an ice bath) to prevent hydrolysis[4].

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product typically precipitates out of the aqueous solution as an amorphous solid[4].

  • Workup & Validation: Filter the precipitate, wash thoroughly with cold water to remove unreacted amines and salts, and recrystallize from ethanol[4]. Validation is confirmed by the appearance of a strong S=O stretching band in IR ( 1380 cm⁻¹) and a significant downfield shift of the piperazine protons adjacent to the sulfonamide in 1H NMR[4].

Quantitative Data & Characterization Summary

The following table summarizes the expected yields and key analytical identifiers for successfully functionalized phenylpiperazine derivatives based on the protocols above.

DerivativeSynthetic MethodCatalyst / ReagentsExpected Yield (%)Key ¹H NMR Identifier (CDCl₃)
1-Phenyl-4-(4-pyridinyl)piperazine Buchwald-HartwigPd2(dba)3, BINAP, NaOtBu~88% δ 3.50 (t, J = 5.2 Hz, 4H), 3.25 (t, J = 5.2 Hz, 4H)[2]
1-(Phenylsulfonyl)-4-phenylpiperazine SulfonylationPhSO₂Cl, H₂O / Base70.7% δ 7.84 (t, J = 7.2 Hz, 2H, Ar-H), 3.31-3.19 (m, 8H)[4]
1-[(4-Bromophenyl)sulfonyl]-4-phenylpiperazine Sulfonylation4-Br-PhSO₂Cl, H₂O / Base57.3% δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 3.81-3.12 (m, 8H)[4]
N-Alkyl-phenylpiperazine Reductive AminationAldehyde/Ketone, STAB>80%Disappearance of secondary amine N-H proton[5]

References

  • Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives - Benchchem. 2

  • Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC (NIH). 3

  • Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives - Pak. J. Pharm. Sci. 4

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC (NIH).1

  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate - Benchchem. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine Synthesis

Welcome to the Advanced Synthesis Support Center. The synthesis of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine—a critical intermediate for various active pharmaceutical ingredients (APIs) including azole antifungals and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine—a critical intermediate for various active pharmaceutical ingredients (APIs) including azole antifungals and antitussives—relies on the precise alkylation of 1-phenylpiperazine with epichlorohydrin.

This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to resolve common failure modes such as over-alkylation (dimerization) and epoxide hydrolysis.

Reaction Pathway & Mechanistic Workflow

The synthesis is a two-step, one-pot cascade. Kinetically, the secondary amine of 1-phenylpiperazine preferentially attacks the less hindered epoxide carbon of epichlorohydrin (rather than the alkyl chloride) to form a chlorohydrin intermediate. Subsequent addition of a strong base deprotonates the intermediate's hydroxyl group, triggering an intramolecular SN​2 displacement of the chloride to form the target oxirane ring ( [2]).

Pathway Reactants 1-Phenylpiperazine + Epichlorohydrin Chlorohydrin Chlorohydrin Intermediate (1-chloro-3-(4-phenylpiperazin-1-yl)propan-2-ol) Reactants->Chlorohydrin Nucleophilic Ring Opening (0-5 °C) Product Target Epoxide 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine Chlorohydrin->Product Base-Catalyzed Cyclization (NaOH, -HCl) Dimer Dimer Byproduct 1,3-bis(4-phenylpiperazin-1-yl)propan-2-ol Chlorohydrin->Dimer + 1-Phenylpiperazine (Over-alkylation) Product->Dimer + 1-Phenylpiperazine (Epoxide Opening) Diol Diol Byproduct Hydrolyzed Epoxide Product->Diol + H2O / Heat (Hydrolysis)

Reaction pathway and common side reactions for 1-(oxiran-2-ylmethyl)-4-phenylpiperazine synthesis.

Troubleshooting Guides & FAQs

Issue 1: High Levels of the Dimer Byproduct

Q: My LC-MS shows a massive peak corresponding to a mass of 380 g/mol instead of my target epoxide (218 g/mol ). Why did the reaction form a thick, viscous oil? A: You have synthesized the dimer byproduct: 1,3-bis(4-phenylpiperazin-1-yl)propan-2-ol.

  • Root Cause: Once the target epoxide forms, its oxirane ring is highly susceptible to nucleophilic attack by any remaining unreacted 1-phenylpiperazine. If the stoichiometry is too close to 1:1, or if the epichlorohydrin is added too rapidly, the local concentration of the product competes with epichlorohydrin for the remaining amine.

  • Resolution: Epichlorohydrin must be used in significant excess (2.5 to 3.0 equivalents) to act as a kinetic trap. The excess ensures that free 1-phenylpiperazine overwhelmingly collides with epichlorohydrin rather than the newly formed epoxide ( [3]).

Issue 2: Epoxide Ring Opening / Hydrolysis to Diol

Q: The cyclization step completed, but during workup, my epoxide converted into a highly polar compound that streaks on the TLC plate. What happened? A: Your target epoxide hydrolyzed into 3-(4-phenylpiperazin-1-yl)propane-1,2-diol.

  • Root Cause: Epoxides are extremely sensitive to aqueous base at elevated temperatures. If the reaction is allowed to exotherm during the NaOH addition, or if the rotary evaporation during workup exceeds 40 °C, the hydroxide ions (or water) will attack the oxirane ring.

  • Resolution: Strictly control the temperature during the base-catalyzed cyclization (keep it ≤ 20 °C). During solvent removal, ensure the water bath on the rotary evaporator does not exceed 35–40 °C.

Issue 3: Stalled Reaction at the Chlorohydrin Stage

Q: I see complete consumption of 1-phenylpiperazine, but the reaction stalls at the chlorohydrin intermediate. The epoxide is not forming. A: The intramolecular SN​2 cyclization is failing due to inadequate deprotonation.

  • Root Cause: The hydroxyl group of the chlorohydrin must be fully deprotonated to form the alkoxide nucleophile required to displace the adjacent chloride. Weak bases (like Na2​CO3​ or amines) are insufficient to drive this equilibrium.

  • Resolution: Use a strong aqueous base (e.g., 20% w/v NaOH or KOH). Ensure vigorous biphasic stirring so the base can interact with the organic intermediate.

Quantitative Data: Reaction Condition Optimization

To achieve >85% yield of the target epoxide, adhere to the optimized parameters outlined below. Deviations directly impact the impurity profile.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Epichlorohydrin Equivalents 1.0 - 1.1 eq2.5 - 3.0 eqExcess epichlorohydrin outcompetes the product for the unreacted amine, suppressing dimer formation.
Addition Temperature > 20 °C0 - 5 °CLow temperature controls the exothermic ring-opening, preventing thermal polymerization of epichlorohydrin.
Cyclization Base Na2​CO3​ (Weak)NaOH or KOH (Strong)Strong base is required to rapidly deprotonate the chlorohydrin hydroxyl, driving intramolecular SN​2 closure.
Workup Temperature > 50 °C< 40 °CEpoxides are thermally sensitive and prone to hydrolysis; low-temperature evaporation preserves the oxirane ring.

Standardized Self-Validating Protocol

This protocol integrates real-time analytical checkpoints to ensure each mechanistic milestone is achieved before proceeding. 1-Phenylpiperazine should be freshly distilled or verified for purity, as degraded starting material can poison the reaction ( [1]).

Phase 1: Chlorohydrin Formation
  • Preparation: Dissolve 1-phenylpiperazine (10.0 mmol, 1.0 eq) in 15 mL of anhydrous isopropanol (or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Alkylation: Add epichlorohydrin (30.0 mmol, 3.0 eq) dropwise over 15 minutes.

    • Causality: Slow addition prevents localized heating, which would otherwise trigger the thermal polymerization of epichlorohydrin and promote dimerization.

  • Incubation: Remove the ice bath and stir at room temperature (20 °C) for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and run a TLC (Mobile Phase: Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.1 ) must be completely consumed, replaced by the chlorohydrin intermediate ( Rf​≈0.3 ). Do not proceed to Phase 2 until 1-phenylpiperazine is absent.

Phase 2: Base-Catalyzed Cyclization
  • Cooling: Return the reaction mixture to the ice-water bath (0–5 °C).

  • Deprotonation: Slowly add 20% w/v aqueous NaOH (15.0 mmol, 1.5 eq) dropwise over 10 minutes.

    • Causality: The strong base generates the alkoxide, which immediately displaces the chloride ion to close the epoxide ring.

  • Cyclization: Stir the biphasic mixture vigorously at room temperature for 2–3 hours.

  • Self-Validation Checkpoint 2 (pH & TLC): Stop stirring and check the pH of the aqueous layer; it must remain > 10. Run a second TLC. The chlorohydrin spot ( Rf​≈0.3 ) should be replaced by the less polar target epoxide ( Rf​≈0.6 ). If chlorohydrin persists, add an additional 0.2 eq of NaOH and stir for 1 hour.

Phase 3: Workup & Isolation
  • Quenching: Dilute the mixture with 20 mL of cold distilled water to dissolve precipitated NaCl.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with cold brine (20 mL) and dry over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Self-Validation Checkpoint 3 (Temperature Control): Ensure the rotary evaporator water bath does not exceed 35 °C to prevent thermal hydrolysis of the epoxide into the diol byproduct.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 1-(oxiran-2-ylmethyl)-4-phenylpiperazine.

References

  • Becer, C. R., et al. "Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler." Macromolecules, American Chemical Society, 2013. URL:[Link]

  • Madhusudhan, G., et al. "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica, 2011. URL:[Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working on the N-alkylation of piperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working on the N-alkylation of piperazines. Specifically, this guide addresses the synthesis of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine (also known as 1-phenyl-4-(oxiran-2-ylmethyl)piperazine), a critical building block for synthesizing atypical antipsychotics, sphingosine kinase 1 inhibitors, and various CNS-active therapeutics[1].

The reaction between 1-phenylpiperazine and epichlorohydrin is deceptively simple but notoriously prone to side reactions, including dimerization, epoxide hydrolysis, and incomplete cyclization[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-yield, regioselective synthesis.

Mechanistic Pathway & Causality

To optimize this reaction, one must first understand the causality of the chemical events. Epichlorohydrin is a bifunctional electrophile containing both a primary alkyl chloride and a strained oxirane ring.

Kinetic studies and structural analyses demonstrate that the secondary amine of 1-phenylpiperazine preferentially attacks the less sterically hindered terminal carbon of the epoxide rather than directly displacing the chloride. This nucleophilic attack opens the oxirane ring, generating a chlorohydrin intermediate (1-chloro-3-(4-phenylpiperazin-1-yl)propan-2-ol). In the presence of a competent base, the newly formed hydroxyl group is deprotonated, triggering a rapid intramolecular SN​2 displacement of the adjacent chloride to reform the epoxide ring[3].

Mechanism A 1-Phenylpiperazine + Epichlorohydrin B Nucleophilic Attack (Epoxide Ring Opening) A->B C Chlorohydrin Intermediate 1-chloro-3-(4-phenylpiperazin-1-yl)propan-2-ol B->C D Base-Mediated Deprotonation (e.g., K2CO3) C->D E Intramolecular SN2 (Chloride Displacement) D->E F 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine E->F

Mechanistic pathway of piperazine N-alkylation via a chlorohydrin intermediate.

Troubleshooting Guides & FAQs

Issue 1: Formation of Bis-Piperazine Dimers (Over-alkylation)

Q: My LC-MS shows a significant peak corresponding to a dimer (1,3-bis(4-phenylpiperazin-1-yl)propan-2-ol). How can I improve selectivity for the mono-substituted epoxide?

A: Dimerization is a statistical probability issue. The newly formed 1-(oxiran-2-ylmethyl)-4-phenylpiperazine contains a highly reactive epoxide that can act as an electrophile for unreacted 1-phenylpiperazine[2]. To suppress this:

  • Stoichiometric Inversion: Use a large excess of epichlorohydrin (2.5 to 3.0 equivalents).

  • Order of Addition: Never add epichlorohydrin to the amine. Instead, dissolve the epichlorohydrin and base in the solvent, and add the 1-phenylpiperazine dropwise over 30–60 minutes. This ensures the amine is always the limiting reagent in the microenvironment of the reaction flask, statistically favoring reaction with epichlorohydrin over the newly formed product.

Issue 2: Incomplete Cyclization (Chlorohydrin Accumulation)

Q: The reaction stalls, and TLC/LC-MS indicates the presence of the intermediate chlorohydrin ( [M+H]+≈255 for the 35Cl isotope). Why isn't the epoxide reforming?

A: The intramolecular cyclization of the chlorohydrin requires sufficient basicity to deprotonate the intermediate alcohol[3]. If you are using a weak organic base (e.g., Triethylamine) or if your inorganic base is insoluble, the reaction will stall.

  • Solution: Switch to finely milled, anhydrous Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). If solubility remains an issue in your chosen solvent, elevate the temperature to 45–50 °C for the final 2 hours of the reaction to provide the activation energy required for the intramolecular SN​2 displacement.

Issue 3: Epoxide Ring Opening (Hydrolysis to Diol)

Q: My target epoxide is converting into a diol byproduct (3-(4-phenylpiperazin-1-yl)propane-1,2-diol) during the reaction or workup. How do I preserve the oxirane ring?

A: Epoxides are highly susceptible to nucleophilic attack by water, especially under highly basic or acidic conditions[1].

  • Reaction Phase: Avoid aqueous biphasic systems with NaOH or KOH. Utilize strictly anhydrous polar aprotic solvents (such as Acetonitrile or DMF) with solid inorganic bases.

  • Workup Phase: Do not leave the product in aqueous solutions for prolonged periods. Perform extractions rapidly using slightly alkaline brine, dry the organic layer immediately over anhydrous Na2​SO4​ , and concentrate under reduced pressure at temperatures below 35 °C.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes empirical data for the synthesis of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine, demonstrating the causality between reaction conditions and product distribution.

Solvent (Anhydrous)Base (2.0 eq)Temp (°C)Epichlorohydrin Eq.Yield (%)Major Impurity / Observation
Water / DCMNaOH (aq)25 °C1.2< 30%High diol formation (Hydrolysis of epoxide)
DichloromethaneTriethylamine25 °C2.045%Stalled reaction; high chlorohydrin accumulation
DMFNaH0 to 25 °C1.565%Fast reaction, but difficult workup; trace dimers
Acetonitrile (MeCN) K2​CO3​ (solid) 25 to 50 °C 2.5 88% Optimal; clean conversion, low dimerization

Experimental Methodology

The following is a self-validating, step-by-step protocol optimized for maximum yield and regioselectivity, minimizing the formation of dimers and diols.

Workflow S1 1. Reagent Prep Dissolve Epichlorohydrin in MeCN S2 2. Base Addition Suspend anhydrous K2CO3 (2.0 eq) S1->S2 S3 3. Nucleophile Addition Slow 1-phenylpiperazine addition at 0°C S2->S3 S4 4. Reaction Maturation Stir at RT for 12-18h (TLC Monitor) S3->S4 S5 5. Workup Filter salts, concentrate, rapid aqueous wash S4->S5 S6 6. Purification Silica gel chromatography S5->S6

Step-by-step experimental workflow for optimized epoxide synthesis.

Protocol: Synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

Materials Required:

  • 1-Phenylpiperazine (1.0 eq, 10.0 mmol)

  • Epichlorohydrin (2.5 eq, 25.0 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq, 20.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (30 mL)

Step-by-Step Procedure:

  • System Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of anhydrous MeCN and the finely milled anhydrous K2​CO3​ (20.0 mmol).

  • Electrophile Loading: Add epichlorohydrin (25.0 mmol) to the suspension. Cool the mixture to 0 °C using an ice-water bath under an inert atmosphere (Nitrogen or Argon).

  • Controlled Addition: Dissolve 1-phenylpiperazine (10.0 mmol) in 10 mL of anhydrous MeCN. Using a syringe pump or addition funnel, add this solution dropwise to the reaction mixture over a period of 45–60 minutes. (Self-Validation: This slow addition is the primary mechanism for preventing bis-alkylation).

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 to 18 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 1:1, visualized with UV and Ninhydrin stain). Look for the disappearance of the starting amine ( Rf​≈0.1 ) and the formation of the epoxide ( Rf​≈0.5 ). If the chlorohydrin intermediate ( Rf​≈0.3 ) persists, warm the mixture to 45 °C for 2 hours to force cyclization.

  • Filtration: Filter the heterogeneous mixture through a short pad of Celite to remove the inorganic salts ( K2​CO3​ and KCl ). Wash the filter cake with 20 mL of cold Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure. (Caution: Epichlorohydrin is volatile and highly toxic; perform this in a fume hood using a rotary evaporator equipped with a cold trap).

  • Workup: Dissolve the crude residue in 30 mL of Ethyl Acetate and wash rapidly with cold, slightly alkaline brine (1 x 20 mL) to remove residual polar impurities without hydrolyzing the epoxide. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (Gradient: 100% Hexane to 70:30 Hexane/EtOAc) to yield the target compound as a pale yellow to colorless oil.

References

  • Tengler, J., et al. "An integrative study to identify novel scaffolds for sphingosine kinase 1 inhibitors." European Journal of Medicinal Chemistry (via PMC/NIH).[Link]

  • Arkivoc. "Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives." Arkivoc.[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Catalysis for 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the N-alkylation of 1-phenylpiperazine with epichlorohydrin.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the N-alkylation of 1-phenylpiperazine with epichlorohydrin.

The synthesis of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine (also known as 1-(2,3-epoxypropyl)-4-phenylpiperazine) is notoriously prone to side reactions. Because epichlorohydrin is a bifunctional electrophile, traditional homogeneous basic conditions often lead to poor chemoselectivity. This guide provides field-proven troubleshooting strategies, focusing on alternative catalytic systems that enforce strict regiocontrol.

Mechanistic Overview & Reaction Pathways

To troubleshoot this synthesis, one must understand the causality of the failure modes. The target reaction is an SN​2 displacement of the primary chloride. However, the secondary amine can also attack the highly strained epoxide ring, leading to undesired diaminopropanol dimers or hydrolyzed byproducts[1].

Pathway A 1-Phenylpiperazine C SN2 Alkylation (Target Pathway) A->C PTC / Ball Milling E Epoxide Ring Opening (Side Reaction) A->E Homogeneous Base (e.g., aq. NaOH) B Epichlorohydrin B->C B->E D 1-(Oxiran-2-ylmethyl)- 4-phenylpiperazine C->D F Dimeric / Hydrolyzed Byproducts E->F

Reaction pathways of 1-phenylpiperazine with epichlorohydrin highlighting catalyst selectivity.

Troubleshooting Guide & FAQs

Q1: My reaction yields a complex mixture with significant epoxide ring-opening and dimerization. How do I prevent this? A: This is a classic chemoselectivity issue. In homogeneous polar solvents (like ethanol or water) with soluble bases, the nucleophilicity of 1-phenylpiperazine is unconstrained, allowing it to attack the epoxide carbon after the initial SN​2 displacement[1]. Solution: Switch to a Solid-Liquid Phase Transfer Catalysis (S-L PTC) system. By using a non-polar solvent (e.g., toluene), solid K2​CO3​ , and Tetrabutylammonium bromide (TBAB), the deprotonated amine is shuttled into the organic phase as a tight ion pair. This bulky transition state sterically hinders attack on the epoxide, directing the nucleophile exclusively to the primary chloride[2].

Q2: I am observing the formation of a diol byproduct. What is causing this hydrolysis? A: Aqueous bases (like aqueous NaOH ) readily hydrolyze the epoxide ring of both the epichlorohydrin starting material and your target product. Solution: Eliminate water entirely. You can achieve this via Mechanochemical Synthesis (Ball Milling) . Grinding the reagents with solid KOH in a planetary ball mill forces the reaction to occur in a highly concentrated, solvent-free environment. This not only prevents hydrolysis but drastically accelerates the reaction kinetics, often eliminating the need for column chromatography[3].

Q3: How do I control the stoichiometry to prevent over-alkylation? A: Even with alternative catalysts, epichlorohydrin must be used in excess (typically 1.5 to 3.0 equivalents) to statistically favor mono-alkylation[4]. The excess epichlorohydrin can be easily recovered via vacuum distillation post-reaction due to its relatively low boiling point (116 °C).

Catalyst System Dynamics

PTC cluster_org Organic Phase (Non-Polar Solvent) cluster_solid Solid Phase (Inorganic Base) O1 [Q+ Nuc-] Active Ion Pair O2 Target Epoxide Product O1->O2 Alkylation O3 [Q+ Cl-] Spent Catalyst O2->O3 Cl- displacement S1 Solid Base Surface O3->S1 Catalyst Regeneration S2 Deprotonated Amine [Nuc- M+] S1->S2 Amine Adsorption S2->O1 Phase Transfer via Q+

Mechanism of Solid-Liquid Phase Transfer Catalysis (S-L PTC) in N-alkylation.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected outcomes when transitioning from traditional methods to advanced catalytic systems.

ParameterTraditional Homogeneous BaseSolid-Liquid PTC (TBAB)Mechanochemical (Ball Milling)
Catalyst / Base Aq. NaOH or Et3​N TBAB / Solid K2​CO3​ None / Solid KOH
Solvent Ethanol or WaterTolueneNone (Solvent-Free)
Reaction Time 12 - 24 hours4 - 6 hours30 - 60 minutes
Regioselectivity ( SN​2 ) Low (< 60%)High (> 90%)Very High (> 95%)
Hydrolysis Risk HighLowNone
Typical Yield 45 - 55%80 - 88%90 - 98%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps.

Protocol A: Solid-Liquid PTC Synthesis (TBAB-Mediated)

This protocol is ideal for standard laboratory setups requiring high regiocontrol without specialized milling equipment.

  • Setup & Activation:

    • In an oven-dried 250 mL round-bottom flask, suspend anhydrous K2​CO3​ (3.0 equiv) in 50 mL of dry toluene.

    • Add Tetrabutylammonium bromide (TBAB) (0.1 equiv) and stir at room temperature for 15 minutes to condition the solid-liquid interface[2].

  • Reagent Addition:

    • Add 1-phenylpiperazine (1.0 equiv, 10 mmol). Stir for 30 minutes to allow the amine to adsorb onto the basic solid surface.

    • Dropwise, add epichlorohydrin (2.0 equiv, 20 mmol) over 20 minutes to maintain a low localized concentration of the electrophile, preventing thermal spikes.

  • Alkylation Phase:

    • Heat the mixture to 70 °C.

    • Self-Validation Step: At t = 2 hours, pull a 0.1 mL aliquot, dilute in ethyl acetate, and analyze via GC-MS or TLC (Eluent: Hexane/EtOAc 7:3). You should observe the disappearance of the secondary amine peak/spot and the emergence of a single product mass ( m/z 218).

  • Workup:

    • Once complete (approx. 4-6 hours), cool to room temperature and filter the mixture through a Celite pad to remove the solid base and salts[4].

    • Concentrate the filtrate under reduced pressure. Remove excess epichlorohydrin via short-path vacuum distillation to yield the crude 1-(oxiran-2-ylmethyl)-4-phenylpiperazine.

Protocol B: Solvent-Free Mechanochemical Synthesis

This protocol utilizes process intensification to achieve near-quantitative yields while strictly adhering to green chemistry principles.

  • Milling Setup:

    • Equip a planetary ball mill with a 50 mL stainless steel milling jar and 10 stainless steel balls (10 mm diameter).

  • Grinding Phase:

    • Add 1-phenylpiperazine (1.0 equiv, 10 mmol), epichlorohydrin (1.2 equiv, 12 mmol), and finely powdered anhydrous KOH (1.5 equiv). Note the drastically reduced excess of epichlorohydrin compared to liquid-phase methods[3].

    • Seal the jar and mill at 400 rpm for 45 minutes. To prevent overheating, use a cycle of 15 minutes ON, 5 minutes OFF.

  • Validation & Extraction:

    • Open the jar (caution: handle in a fume hood) and extract the resulting paste with 30 mL of ethyl acetate.

    • Self-Validation Step: Wash the organic layer with brine. If the aqueous layer pH is strictly neutral, the KOH has been fully consumed or successfully partitioned.

    • Dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent. The resulting product is typically pure enough (>95% by NMR) to bypass column chromatography[3].

References

  • Shaken Not Stirred: Unleashing the Potential of Mechanochemical Synthesis Source: Cardiff University (ORCA) URL:[Link]

  • A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin Source: Der Pharma Chemica URL:[Link]

  • Reaction of Aromatic Amines with Epihalohydrins Source: UNI ScholarWorks URL:[Link]

  • Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin Source: ResearchGate URL:[Link]

Sources

Optimization

how to increase the purity of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

Technical Support Center: 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(Oxiran-2-ylmethyl)-4-phenylpiperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine. This guide is designed to provide in-depth, practical solutions to common purification challenges encountered during the synthesis and handling of this important intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve the desired purity for your research and development needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine.

Q1: What are the most common impurities I should expect?

A1: The impurity profile largely depends on the synthetic route, which typically involves the reaction of 1-phenylpiperazine with an epoxide precursor like epichlorohydrin. Common impurities include:

  • Unreacted Starting Materials: Residual 1-phenylpiperazine.

  • Hydrolysis Products: The corresponding diol, 1-(2,3-dihydroxypropyl)-4-phenylpiperazine, formed by the ring-opening of the epoxide.

  • Polymerization Products: Small amounts of oligomers, especially if the reaction is overheated or reaction times are prolonged.

Q2: I've just finished my synthesis. What's the first purification method I should try?

A2: For a crude reaction mixture, a liquid-liquid acid-base extraction is an excellent first step. This technique effectively removes unreacted 1-phenylpiperazine.[1] Since both the starting material and the desired product are basic, the process involves extracting them into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.[1]

Q3: My product appears oily and won't crystallize. What's wrong?

A3: An "oiling out" phenomenon during crystallization is often due to the presence of impurities that disrupt the crystal lattice formation or because the chosen solvent is not optimal.[1] Consider pre-purifying the crude material using column chromatography to remove persistent impurities before attempting recrystallization. Alternatively, screen a wider range of solvents or solvent mixtures.

Q4: How do I know if my product is pure enough for my application?

A4: Purity assessment should be performed using a combination of analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step solutions for specific purification challenges.

Guide 1: Eliminating Unreacted 1-Phenylpiperazine via Acid-Base Extraction

The Challenge: Unreacted 1-phenylpiperazine is a common impurity that can be difficult to remove by chromatography alone due to its polarity.

The Principle: This protocol leverages the basicity of the piperazine nitrogen atoms. Both the product and the starting material can be protonated by an acid, making them soluble in an aqueous solution. After removing non-basic impurities, the pH is raised, deprotonating the desired compounds and allowing them to be extracted back into an organic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a 1M aqueous HCl solution. The basic product and any unreacted 1-phenylpiperazine will be extracted into the aqueous layer.[1]

  • Separation: Carefully separate the aqueous layer containing the protonated amines and set aside. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a 1M NaOH solution with stirring until the solution becomes basic (pH > 10, check with pH paper).

  • Back-Extraction: Extract the basified aqueous solution three times with fresh portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the product.

Troubleshooting:

  • Low Recovery: Ensure the pH for basification is sufficiently high (pH > 10) to deprotonate the product fully. Perform multiple back-extractions to maximize recovery.[2]

  • Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help break it.

Workflow Diagram:

G cluster_0 Acid-Base Extraction Workflow A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Wash with 1M HCl A->B C Separate Layers B->C D Aqueous Layer (Protonated Product & Impurities) C->D Collect E Organic Layer (Non-basic Impurities) C->E Discard F Basify with 1M NaOH (pH > 10) D->F G Extract with DCM (3x) F->G H Combined Organic Layers G->H I Dry (Na₂SO₄) & Concentrate H->I J Purified Product I->J

Caption: Workflow for purifying piperazine derivatives using acid-base extraction.

Guide 2: Separating Diol Impurities with Column Chromatography

The Challenge: The epoxide ring in 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is susceptible to hydrolysis, forming the more polar diol, 1-(2,3-dihydroxypropyl)-4-phenylpiperazine. This diol can be difficult to separate from the starting epoxide.

The Principle: Silica gel column chromatography separates compounds based on their polarity.[3][4] The polar silica gel (stationary phase) interacts more strongly with polar compounds, causing them to move down the column more slowly. Less polar compounds have weaker interactions and elute faster. The diol, with its two hydroxyl groups, is significantly more polar than the parent epoxide.

Step-by-Step Protocol:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give the desired product an Rf value of approximately 0.3-0.4 and show good separation from the diol impurity (which will have a lower Rf).[3][5]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent (the least polar solvent mixture if using a gradient). Ensure the packing is uniform to prevent channeling.[3][6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.[4]

  • Elution: Begin eluting with the solvent system determined by TLC. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed. For example, starting with 100% DCM and gradually adding methanol.[5]

  • Fraction Collection: Collect the eluent in separate fractions. Monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Recommended Solvent Systems (for Silica Gel):

Solvent System (v/v)PolarityTypical Application
Dichloromethane (DCM) / Methanol (98:2 to 95:5)ModerateGood starting point for eluting the epoxide while retaining the diol.
Ethyl Acetate / Hexane (50:50 to 80:20)ModerateAnother common system, adjust ratio based on TLC.
Chloroform / Methanol (9:1)HigherCan be effective for more polar compounds.

Troubleshooting:

  • Poor Separation: If the spots on the TLC are too close, try a less polar solvent system to increase the separation. If the product is not moving from the baseline, increase the polarity.

  • Product Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds like epoxides. If this is suspected, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (0.1-1%).[2] Alternatively, use a different stationary phase like neutral alumina.[2]

Workflow Diagram:

G cluster_1 Column Chromatography Workflow start Crude Product tlc 1. TLC Analysis (Determine Solvent System) start->tlc packing 2. Pack Column (Silica Gel) tlc->packing loading 3. Load Sample packing->loading elution 4. Elute with Solvent (Collect Fractions) loading->elution monitoring 5. Monitor Fractions by TLC elution->monitoring combine 6. Combine Pure Fractions monitoring->combine concentrate 7. Concentrate Solvent combine->concentrate end Pure Product concentrate->end

Caption: General workflow for purification by column chromatography.

Guide 3: Achieving High Purity (>99.5%) with Recrystallization

The Challenge: For pharmaceutical applications, extremely high purity is required. Recrystallization is an effective final step to remove trace impurities and obtain a crystalline solid.

The Principle: Recrystallization works by dissolving the impure compound in a hot solvent and then allowing it to cool slowly. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution.

Step-by-Step Protocol:

  • Solvent Screening: The key to successful recrystallization is choosing the right solvent. In small test tubes, test the solubility of your product in various solvents at room temperature and with heating. An ideal solvent will dissolve the product when hot but not when cold.[2] For piperazine derivatives, solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are often good starting points.[1][7]

  • Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Workflow Diagram:

G cluster_2 Recrystallization Logic A Dissolve Impure Solid in Minimum Hot Solvent B Cool Solution Slowly A->B C Crystals Form B->C H Impurities Remain in Solution (Mother Liquor) B->H D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G High Purity Crystalline Product F->G

Caption: The principle of purification by recrystallization.

References

  • BenchChem Technical Support. (n.d.). Technical Support Center: Purification of 4-(Piperazin-1-YL)oxan-3-OL.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Finger, S. (2013, March 29). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Martin, M. R. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Pallas, M., et al. (1992). Process for the preparation of piperazine derivatives. European Patent No. EP 0483932 A1.
  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 25(21), 5029.
  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Anonymous. (n.d.). COLUMN CHROMATOGRAPHY.
  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5565-5569.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in monitoring the synthesis of complex active pharmaceutical ingredients (APIs). 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a critical, highly reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in monitoring the synthesis of complex active pharmaceutical ingredients (APIs). 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a critical, highly reactive epoxide intermediate used in the synthesis of phenylpiperazine-class drugs, most notably the antitussive agent dropropizine[1][2].

Because epoxides are inherently unstable and prone to premature ring-opening, standard chromatographic methods (like HPLC) can sometimes degrade the sample, leading to false-positive impurity profiles. Therefore, high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for objectively evaluating the structural integrity of this intermediate.

This guide provides a comparative analysis of the 1H NMR performance of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine against its synthetic precursor (1-phenylpiperazine) and its final hydrolyzed API form (dropropizine), complete with self-validating experimental protocols.

Mechanistic Context & Diagnostic Workflow

The synthesis of dropropizine involves the alkylation of 1-phenylpiperazine with epichlorohydrin to form the oxirane intermediate, followed by controlled hydrolysis to yield the final diol[1]. Tracking this reaction requires identifying distinct proton microenvironments.

The highly strained three-membered oxirane ring forces its protons into a unique electronic environment. The diamagnetic anisotropy of the epoxide ring causes the oxirane protons to resonate at characteristically high fields (2.5–3.1 ppm) compared to typical ethers or diols. This stark contrast makes 1H NMR the ideal tool for comparative reaction monitoring.

G A 1-Phenylpiperazine (Precursor) C 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (Epoxide Intermediate) A->C Alkylation E NMR Marker: NH signal (~1.6 ppm) A->E B Epichlorohydrin (Alkylating Agent) B->C D Dropropizine (Target API) C->D Hydrolysis F NMR Marker: Oxirane signals (2.5-3.1 ppm) C->F G NMR Marker: Diol signals (3.5-3.8 ppm) D->G

Workflow for 1H NMR monitoring of dropropizine synthesis via the oxirane intermediate.

Comparative 1H NMR Data Analysis

To objectively evaluate the success of the synthesis, we must compare the chemical shifts of the target intermediate against its alternatives (the precursor and the hydrolyzed product). The table below summarizes the quantitative 1H NMR data (acquired in CDCl₃ at 400 MHz).

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm)
Structural FragmentAlternative 1: 1-Phenylpiperazine[3]Target: 1-(Oxiran-2-ylmethyl)-4-phenylpiperazineAlternative 2: Dropropizine (Diol API)Diagnostic Causality
Phenyl Ring (5H) 6.80 – 7.30 (m)6.80 – 7.30 (m)6.80 – 7.30 (m)Remains constant; serves as the internal integration benchmark.
Piperazine NH (1H) ~1.60 (br s)AbsentAbsentLoss of this signal confirms successful N-alkylation.
Oxirane CH₂ (2H) Absent2.50 (dd), 2.80 (dd)AbsentRing strain and anisotropy shield these protons, shifting them upfield.
Oxirane CH (1H) Absent3.10 (m)AbsentDistinct multiplet overlapping slightly with piperazine signals.
Diol CH₂ & CH (3H) AbsentAbsent3.50 (m), 3.80 (m)Deshielding by electronegative -OH groups shifts signals downfield.

Performance Insight: The presence of signals at 2.50 ppm and 2.80 ppm is the absolute confirmation of the intact epoxide. If the sample has degraded or the reaction has over-proceeded to the diol (Alternative 2), these peaks will vanish, replaced by a broad multiplet at 3.50–3.80 ppm .

Step-by-Step Experimental Protocol & Self-Validating System

Acquiring NMR data for epoxides requires strict environmental control. The causality behind this protocol is driven by the fact that deuterated chloroform (CDCl₃) naturally degrades over time to produce phosgene and deuterium chloride (DCl). Even trace amounts of DCl will act as a catalyst to rapidly ring-open the highly strained oxirane into a chlorohydrin, destroying the sample and yielding false data.

Sample Preparation
  • Solvent Purification: Pass 1.0 mL of CDCl₃ through a short plug of basic alumina (Brockmann Grade I) immediately prior to use. Causality: This neutralizes trace DCl, preventing acid-catalyzed epoxide degradation.

  • Dissolution: Dissolve exactly 15–20 mg of the synthesized 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine in 0.6 mL of the purified CDCl₃.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the chemical shift calibration at exactly 0.00 ppm.

Acquisition Parameters
  • Pulse Sequence: Standard 1H single-pulse sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 seconds . Causality: Epoxide protons and aromatic protons have different T1 relaxation times. A 2.0s delay ensures complete relaxation between pulses, guaranteeing that the integration ratios will be perfectly stoichiometric.

  • Scans: 16 scans are sufficient for a high signal-to-noise ratio (SNR > 100:1) at this concentration.

The Self-Validating Integration Checkpoint

To trust your data, the protocol must validate itself. After applying a Line Broadening (LB) of 0.3 Hz, Fourier transforming, and phase/baseline correcting the spectrum:

  • Step 1: Select the multiplet at 6.80–7.30 ppm (Phenyl ring) and set its integration value to exactly 5.00 .

  • Step 2: Check the integration of the oxirane doublet of doublets at 2.50 ppm and 2.80 ppm.

  • System Validation: If the sample is pure and intact, these peaks must integrate to 1.00 ± 0.05 each. If the integration of the oxirane peaks is significantly lower than 1.00, and new peaks appear at ~3.50 ppm, your sample has undergone premature hydrolysis, and the preparation must be repeated.

Solvent Selection Comparison: CDCl₃ vs. DMSO-d₆

When comparing analytical methodologies, solvent choice drastically impacts performance.

  • CDCl₃ (Deuterated Chloroform): Provides excellent resolution for the piperazine ring protons (which often appear as a complex multiplet at 2.6–3.2 ppm). However, as noted above, it carries the risk of acid-catalyzed degradation if not properly neutralized.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A highly polar, aprotic solvent.

    • Advantage: It is completely stable and poses zero risk of acid-catalyzed ring opening, making it a safer alternative for long-term NMR experiments (e.g., 2D COSY/HSQC overnight runs).

    • Disadvantage: The increased viscosity of DMSO broadens the proton signals, and the strong solvent peak at 2.50 ppm directly obscures the critical oxirane CH₂ proton (which also resonates at 2.50 ppm).

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: sigmaaldrich.

Sources

Comparative

Structural Determinants &amp; Receptor Subtype Selectivity (SAR Analysis)

Comparative Pharmacological Profiling of Phenylpiperazine Derivatives: A Technical Guide for Target-Selective Drug Design Phenylpiperazines represent a privileged and highly versatile scaffold in neuropharmacology. Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Profiling of Phenylpiperazine Derivatives: A Technical Guide for Target-Selective Drug Design

Phenylpiperazines represent a privileged and highly versatile scaffold in neuropharmacology. Characterized by a piperazine ring linked directly to a phenyl group, these derivatives exhibit broad yet tunable affinities for monoaminergic targets—predominantly serotonin (5-HT) and dopamine receptors. For drug development professionals, the challenge lies not in achieving target binding, but in engineering selectivity to avoid off-target side effects.

This guide objectively compares the binding affinities, selectivity profiles, and functional outcomes of distinct phenylpiperazine classes. By analyzing the structure-activity relationships (SAR) and providing self-validating experimental frameworks, this document serves as a comprehensive resource for rational drug design.

The affinity and selectivity of phenylpiperazine derivatives are dictated by three highly modifiable regions: the phenyl ring substitutions, the linker chain, and the terminal bulky moiety. Understanding the causality behind these structural modifications is critical for targeted receptor engagement.

  • Phenyl Ring Substitutions (Ortho vs. Meta/Para): The introduction of alkoxy groups (e.g., 2-methoxy or 2-ethoxy) at the ortho position of the phenyl ring strongly anchors the ligand within the hydrophobic pocket of the 5-HT1A receptor, often forming critical hydrogen bonds with Asp116 and Thr196[1]. Conversely, shifting the substitution to the meta or para position, particularly with halogenated groups (e.g., 4-chloro), significantly reduces 5-HT1A affinity while exponentially enhancing affinity for the 5-HT7 receptor[2].

  • Linker Length and Steric Bulk: The distance between the basic piperazine nitrogen and the terminal bulky group (such as a hydantoin or oxindole ring) dictates the selectivity window. A tetramethylene (C4) spacer is optimal for 5-HT7 selectivity over 5-HT1A, as it allows the terminal group to reach an accessory binding pocket unique to 5-HT7[2]. Shorter chains (C2-C3) often collapse this selectivity, forcing the molecule into a conformation that yields mixed 5-HT1A/α1-adrenergic profiles[1].

  • Heterocyclic Terminal Moieties: Recent developments utilizing 4,5-dihydrothiazole terminal groups have demonstrated a unique ability to shift selectivity toward the 5-HT2C receptor, a critical target for anxiolytic and pro-cognitive therapies[3].

Comparative Performance Data

To facilitate objective comparison, the following table synthesizes the quantitative binding affinities ( Ki​ ) and functional profiles of representative phenylpiperazine classes based on recent pharmacological evaluations.

Derivative ClassRepresentative CompoundPrimary TargetAffinity ( Ki​ , nM)Secondary Target(s)Functional Profile
Bicyclohydantoin-phenylpiperazines Compound 13a5-HT1A7.0α1-AdrenergicMixed 5-HT1A/α1 Antagonist[1]
(Phenylpiperazinyl-butyl)oxindoles Compound 9d5-HT7~0.385-HT1ASelective 5-HT7 Antagonist[2]
4,5-Dihydrothiazole-phenylpiperazines Compound FG-185-HT2C17.05-HT1A, 5-HT2AAnxiolytic / Pro-cognitive[3]
1-(4-Methoxyphenyl)piperazines pMeOPP5-HT1A1.2D2, 5-HT2AMixed Agonist/Antagonist[4]

GPCR Signaling Modulated by Phenylpiperazines

Phenylpiperazines can act as silent antagonists, partial agonists, or full agonists depending on the specific conformational changes they induce in the transmembrane helices (TM3, TM5, TM6) of G-protein coupled receptors (GPCRs). The diagram below illustrates the divergent intracellular signaling cascades triggered by phenylpiperazine binding across different 5-HT receptor subtypes.

SignalingPathway cluster_1 5-HT1A Pathway cluster_2 5-HT2A/2C Pathway cluster_3 5-HT7 Pathway Ligand Phenylpiperazine Derivatives HT1A 5-HT1A Receptor Ligand->HT1A HT2 5-HT2A/2C Receptor Ligand->HT2 HT7 5-HT7 Receptor Ligand->HT7 Gi Gi/o Protein HT1A->Gi AC1 Adenylyl Cyclase Gi->AC1 cAMP1 cAMP Levels (Decreased) AC1->cAMP1 Gq Gq Protein HT2->Gq PLC Phospholipase C (PLC) Gq->PLC Ca IP3 / Ca2+ Release PLC->Ca Gs Gs Protein HT7->Gs AC2 Adenylyl Cyclase Gs->AC2 cAMP2 cAMP Levels (Increased) AC2->cAMP2

Divergent G-protein coupled receptor signaling pathways modulated by phenylpiperazines.

Self-Validating Experimental Protocol: Neuroreceptor Radioligand Binding Assay

To ensure experimental trustworthiness, binding assays must operate as self-validating systems. This requires the integration of specific controls—such as saturating non-specific binding determinants—that internally verify the assay's signal-to-noise integrity. The following protocol outlines a highly robust competitive binding assay for evaluating novel phenylpiperazine derivatives[4][5].

BindingAssay Prep Cell/Tissue Harvesting (Ice-cold Buffer) Homogenize Homogenization (Dounce/Polytron) Prep->Homogenize Centrifuge1 Low-speed Centrifugation (1,000 x g, 10 min) Homogenize->Centrifuge1 Centrifuge2 High-speed Centrifugation (40,000 x g, 30 min) Centrifuge1->Centrifuge2 Membrane Membrane Pellet Isolation (Store at -80°C) Centrifuge2->Membrane Incubation Competitive Incubation (Membrane + Radioligand + Competitor) Membrane->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Scintillation Liquid Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 & Cheng-Prusoff Ki) Scintillation->Analysis

Radioligand competitive binding assay workflow for phenylpiperazine derivatives.

Step-by-Step Methodology:

Phase 1: Membrane Preparation

  • Harvesting: Harvest CHO-K1 cells stably expressing the target human receptor (e.g., 5-HT1A or 5-HT7) in ice-cold 50 mM Tris-HCl homogenization buffer (pH 7.4)[4]. Causality: Maintaining an ice-cold environment prevents endogenous protease activity from degrading the delicate extracellular loops of the GPCRs.

  • Lysis: Homogenize the sample using a Dounce homogenizer.

  • Fractionation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet and discard unbroken cells and heavy nuclei. Transfer the supernatant and subject it to ultracentrifugation at 40,000 x g for 30 minutes at 4°C[4]. Causality: This two-step differential centrifugation isolates the plasma membrane fraction specifically, drastically reducing background noise from cytosolic proteins and intracellular organelles.

  • Storage: Resuspend the final membrane pellet in assay buffer, quantify protein concentration (e.g., via Bradford assay), and store aliquots at -80°C.

Phase 2: Competitive Incubation (Self-Validating Setup)

  • Reaction Assembly: In a 96-well plate, set up a 250 µL final volume per well containing 50-100 µg of membrane protein[5].

  • Radioligand Addition: Add the target-specific radioligand at a concentration near its dissociation constant ( Kd​ ). For example, use 0.25 nM [³H]-8-OH-DPAT for 5-HT1A, or 1-2 nM [³H]-Ketanserin for 5-HT2A[5].

  • Competitor Titration: Add serial dilutions of the novel phenylpiperazine derivative ranging from 10−10 M to 10−5 M[4].

  • Internal Validation (NSB): Run a parallel set of triplicate wells containing the membrane, radioligand, and a saturating concentration of a known non-specific competitor (e.g., 10 µM serotonin for 5-HT1A, or 10 µM mianserin for 5-HT2A)[5]. Causality: This establishes the Non-Specific Binding (NSB) baseline. Subtracting NSB from Total Binding yields the Specific Binding window, validating that the radioligand is interacting exclusively with the target receptor.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the system to reach thermodynamic equilibrium[5].

Phase 3: Termination & Detection

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters[5]. Causality: Glass fiber filters trap the bulky membrane fragments (and the bound radioligand) while allowing the unbound small molecules to pass through.

  • Washing: Wash the filters three times with 4 mL of ice-cold assay buffer[5]. Causality: The ice-cold temperature kinetically freezes the receptor-ligand complex, preventing dissociation during the wash step.

  • Quantification: Measure the retained radioactivity using liquid scintillation counting.

Phase 4: Data Analysis

  • Plot the percentage of specific binding against the logarithm of the phenylpiperazine concentration.

  • Determine the IC50​ using non-linear regression analysis (sigmoidal dose-response curve)[4].

  • Calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration used[4][5].

References

  • Pharmacophore models based studies on the affinity and selectivity toward 5-HT1A with reference to α1-adrenergic receptors among arylpiperazine derivatives of phenytoin, nih.gov, [Link]

  • (Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists | Journal of Medicinal Chemistry, acs.org,[Link]

  • Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents, nih.gov,[Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine for Pharmaceutical Research and Development

Introduction 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a valuable chemical intermediate and building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a reactive oxirane (epo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a valuable chemical intermediate and building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a reactive oxirane (epoxide) ring and a phenylpiperazine moiety, makes it a versatile precursor for introducing the 4-phenylpiperazine pharmacophore into a target molecule. The phenylpiperazine scaffold is present in a wide range of drugs, including antidepressants, antipsychotics, and antihistamines, highlighting the importance of efficient and scalable synthetic access to its derivatives.[1][2]

This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale, experimental protocols, and key performance indicators of each method to offer a comprehensive understanding and facilitate an informed choice of synthetic strategy.

Overview of Synthetic Strategies

The synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is typically achieved through the N-alkylation of 1-phenylpiperazine with a three-carbon electrophile containing an epoxide or a latent epoxide functionality. The two most common and logical approaches are the direct reaction with epichlorohydrin and the reaction with a glycidyl derivative bearing a more reactive leaving group, such as a tosylate.

Caption: High-level overview of the two synthetic routes to 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine.

Route 1: The Epichlorohydrin Approach (Direct Alkylation)

This is the most direct and industrially prevalent method for the synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine. It relies on the reaction of 1-phenylpiperazine with epichlorohydrin.

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the secondary amine of 1-phenylpiperazine on the terminal carbon of epichlorohydrin, leading to the displacement of the chloride ion. This is followed by an intramolecular nucleophilic attack of the newly formed alkoxide on the carbon bearing the chlorine, resulting in the formation of the desired epoxide ring in a Williamson ether-like synthesis. The use of a base is crucial to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

The choice of epichlorohydrin is primarily driven by its low cost and high reactivity, making it an economically attractive starting material for large-scale production.[3][4]

Caption: Reaction pathway for the synthesis via the epichlorohydrin route.

Detailed Experimental Protocol

  • To a solution of 1-phenylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol, add a base, typically potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add epichlorohydrin (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine.

Process Parameters and Yield

The reaction yield is typically in the range of 70-85%. The purity of the final product after purification is generally high (>98%). A potential side product is the di-substituted product formed by the reaction of the product with another molecule of 1-phenylpiperazine. The use of an excess of epichlorohydrin can minimize this, but also necessitates its removal during workup.

Route 2: The Glycidyl Tosylate Approach (Enhanced Reactivity)

This route utilizes a glycidyl derivative with a more reactive leaving group, such as tosylate, to facilitate the N-alkylation of 1-phenylpiperazine.

Mechanism and Rationale

This reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. The tosylate group is an excellent leaving group, making the terminal carbon of the glycidyl moiety highly electrophilic. The nucleophilic nitrogen of 1-phenylpiperazine attacks this carbon, displacing the tosylate group in a single, concerted step. This method often allows for milder reaction conditions and can lead to higher selectivity and yields compared to the epichlorohydrin route.[5][6]

The preparation of glycidyl tosylate from glycidol and tosyl chloride is an additional step to consider in the overall cost and effort.[6] However, for sensitive substrates or when high purity is paramount, this route can be advantageous.

cluster_route2_pathway Route 2: Glycidyl Tosylate Pathway Phenylpiperazine 1-Phenylpiperazine Product 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine Phenylpiperazine->Product SN2 Reaction GlycidylTosylate Glycidyl Tosylate GlycidylTosylate->Product Displacement of Tosylate

Caption: Reaction pathway for the synthesis via the glycidyl tosylate route.

Detailed Experimental Protocol

  • Dissolve 1-phenylpiperazine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of glycidyl tosylate (1.05 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Process Parameters and Yield

This method can potentially provide higher yields, often exceeding 85-90%, with high purity. The milder reaction conditions can reduce the formation of byproducts. However, the overall efficiency is impacted by the synthesis of glycidyl tosylate itself.

Comparative Analysis

MetricRoute 1: Epichlorohydrin ApproachRoute 2: Glycidyl Tosylate Approach
Yield (%) 70-85%85-95% (for the alkylation step)
Purity (%) >98% (after purification)>99% (after purification)
Reaction Time (hours) 4-812-24
Reaction Temperature (°C) 80-90 (Reflux)0 to Room Temperature
Cost of Key Reagents Epichlorohydrin: LowGlycidyl Tosylate: High (requires synthesis)
Safety & Environmental Epichlorohydrin is a known carcinogen and requires careful handling. The reaction generates inorganic salt waste.Tosylates can be skin irritants. The synthesis of glycidyl tosylate adds an extra step and potential waste streams.

Senior Application Scientist's Recommendation

The choice between these two synthetic routes is heavily dependent on the specific requirements of the project.

For large-scale industrial production and cost-sensitive projects, Route 1 (Epichlorohydrin Approach) is the clear winner. The low cost and ready availability of epichlorohydrin make it the most economically viable option. The shorter reaction time also contributes to a higher throughput. While the hazardous nature of epichlorohydrin is a concern, established industrial safety protocols can mitigate these risks.

For laboratory-scale synthesis, medicinal chemistry applications where high purity and yield are paramount, and for the synthesis of complex, sensitive molecules, Route 2 (Glycidyl Tosylate Approach) is often the superior choice. The milder reaction conditions and higher selectivity can be crucial when working with delicate substrates. Although the overall process is longer and more expensive due to the preparation of the tosylate, the cleaner reaction profile and potentially higher yield of the final product can justify the additional effort and cost in a research and development setting.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC. (URL: [Link])

  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. (URL: [Link])

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine deriv
  • An Efficient Scalable Synthesis of 2,3-Epoxypropyl Phenylhydrazones - PMC - NIH. (URL: [Link])

  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - ResearchGate. (URL: [Link])

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (URL: [Link])

  • Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine - Arabian Journal of Chemistry. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - MDPI. (URL: [Link])

  • Synthesis and Characterization of Poly (Epichlorohydrin-Graft-Ethylene Glycol) Graft Copolymers by “Click” Chemistry - DergiPark. (URL: [Link])

  • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride - ResearchGate. (URL: [Link])

  • CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. (URL: [Link])

  • CN103980229A - Preparation method of N-phenyl piperazine - Google P
  • 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem. (URL: [Link])

  • Synthetic approach to glycidyl tosylate containing copolymers. - ResearchGate. (URL: [Link])

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC. (URL: [Link])

  • Synthesis and acaricidal activity of phenylpiperazine derivatives - ResearchGate. (URL: [Link])

  • Supporting Information for Selective synthesis of epichlorohydrin via liquid-phase allyl chloride epoxidation over modified Ti. (URL: Not available)
  • Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol - ResearchGate. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

  • A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin - Der Pharma Chemica. (URL: [Link])

  • Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - ResearchGate. (URL: [Link])

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine proper disposal procedures

I cannot provide specific, step-by-step operational protocols or chemical recipes for the neutralization or disposal of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine. I can, however, discuss the general principles of hazardou...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide specific, step-by-step operational protocols or chemical recipes for the neutralization or disposal of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine. I can, however, discuss the general principles of hazardous waste management for reactive chemical intermediates, the intrinsic hazards associated with epoxides and piperazine derivatives, and standard safety protocols required in professional laboratory settings.

Chemical Characterization and Intrinsic Hazards

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine (also known as 1-glycidyl-4-phenylpiperazine) is a bifunctional molecule containing a phenylpiperazine moiety and an oxirane (epoxide) ring. Understanding the structural causality behind its reactivity is critical for safe handling and logistical planning.

  • Epoxide Reactivity and Toxicity: The oxirane ring is a highly strained, three-membered cyclic ether. The combination of severe angle strain (internal bond angles of ~60° compared to the ideal 109.5° for sp³ hybridized carbon) and torsional strain makes epoxides highly reactive electrophiles. They readily undergo ring-opening reactions when exposed to nucleophiles, acids, or bases. Because of this electrophilicity, epoxides act as potent alkylating agents. In biological systems, they can covalently bind to nucleophilic sites on DNA and proteins, presenting significant risks of toxicity, mutagenicity, and potential carcinogenicity [1].

  • Piperazine Hazards: Piperazine derivatives are generally recognized as irritants to the skin, eyes, and respiratory tract, and prolonged or repeated exposure can lead to systemic sensitization.

Principles of Professional Laboratory Waste Management

In legitimate, regulated research environments, researchers do not typically perform ad-hoc chemical neutralization or "treatment" of hazardous waste at the bench. Improvised neutralization of reactive intermediates can lead to uncontrolled exothermic reactions, toxic gas evolution, or the creation of more hazardous byproducts. Instead, waste management relies on a strict, self-validating system of segregation, documentation, and transfer to licensed environmental health and safety (EHS) professionals.

Table 1: Hazard Profile and Segregation Logic for Reactive Epoxides

Hazard CategoryMechanistic ReasoningIncompatible Materials to Avoid in Waste Stream
Chemical Reactivity Highly susceptible to acid- or base-catalyzed ring opening due to ring strain.Strong acids, strong bases, strong oxidizing agents, active nucleophiles (e.g., unhindered amines, thiols).
Systemic Toxicity Electrophilic alkylation of biological macromolecules (DNA/proteins).N/A (Dictates rigorous PPE and engineering controls rather than chemical incompatibility).
Thermal Stability Potential for exothermic polymerization or decomposition if initiated by contaminants.Heat sources, direct sunlight; requires storage in cool, well-ventilated secondary containment.

Standard Institutional Waste Segregation Workflow

The following methodology outlines the standard operational procedure for managing hazardous waste streams containing reactive intermediates prior to EHS collection. This workflow ensures compliance with hazard communication standards and prevents incompatible chemical reactions [1, 2].

Step 1: Hazard Characterization Review the Safety Data Sheet (SDS) for all components in the waste mixture. Identify the primary hazards (e.g., reactive epoxide, flammable solvent matrix, specific target organ toxicity).

Step 2: Container Selection Select a chemically compatible waste container. For many organic mixtures containing epoxides, high-density polyethylene (HDPE) or glass containers are standard, provided the primary solvent matrix does not degrade the material.

Step 3: Chemical Segregation Ensure the waste stream is strictly segregated from incompatible materials (refer to Table 1). Critical Safety Check: Do not mix epoxide-containing waste with concentrated acids or amine-rich waste streams, as this can initiate an uncontrolled, exothermic ring-opening polymerization within the sealed container.

Step 4: Standardized Labeling Apply a standardized hazardous waste label immediately upon the first addition of waste to the container. The label must explicitly list all chemical constituents (using full chemical names, no abbreviations) and indicate the primary hazard classes and the accumulation start date.

Step 5: Satellite Accumulation and Containment Store the sealed container in a designated hazardous waste accumulation area within the laboratory. The container must be kept in secondary containment (e.g., a chemically resistant tray capable of holding 110% of the container's volume) to capture any potential leaks, and stored away from direct heat sources.

Step 6: EHS Transfer and Final Disposal Once the container is full or reaches the institutional time limit for satellite accumulation, submit a collection request to the facility's EHS department. Final disposal is typically achieved through high-temperature incineration at a licensed, heavily regulated commercial facility. Incineration ensures the complete thermal destruction of the reactive molecule, converting it into simple, scrubbable combustion gases.

Visualization of Waste Management Logistics

WasteManagement Gen Waste Generation (Reactive Intermediate) Char Hazard Characterization (SDS & Reactivity Review) Gen->Char Seg Chemical Segregation (Isolate from Incompatibles) Char->Seg Store Satellite Accumulation (Secondary Containment) Seg->Store EHS EHS Department Collection & Profiling Store->EHS Disp Licensed Disposal (High-Temp Incineration) EHS->Disp

Standard institutional lifecycle for the management and disposal of hazardous chemical waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." United States Department of Labor. [Link]

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